molecular formula C20H38N6O4 B15567203 Leupeptin CAS No. 103476-89-7; 24365-47-7; 55123-66-5

Leupeptin

Katalognummer: B15567203
CAS-Nummer: 103476-89-7; 24365-47-7; 55123-66-5
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: GDBQQVLCIARPGH-ULQDDVLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leupeptin is a tripeptide composed of N-acetylleucyl, leucyl and argininal residues joined in sequenceby peptide linkages. It is an inhibitor of the calpains, a family of calcium-activated proteases which promote cell death. It has a role as a serine protease inhibitor, a bacterial metabolite, a cathepsin B inhibitor, a calpain inhibitor and an EC 3.4.21.4 (trypsin) inhibitor. It is a tripeptide and an aldehyde. It is a conjugate base of a this compound(1+).
This compound has been reported in Streptomyces lavendulae, Streptomyces exfoliatus, and other organisms with data available.

Eigenschaften

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBQQVLCIARPGH-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020776
Record name Leupeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55123-66-5, 24365-47-7, 103476-89-7
Record name Leupeptin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55123-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leupeptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055123665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leupeptin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leupeptin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-, sulfate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Leupeptin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-acetamido-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUPEPTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97339NR3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Leupeptin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Leupeptin, a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is a potent, reversible inhibitor of a broad spectrum of proteases.[1] Produced by various species of actinomycetes, it is widely utilized in biochemical and cell biology research to prevent proteolytic degradation and to study the roles of specific proteases in cellular processes.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

The Molecular Mechanism of Inhibition

This compound primarily functions as a competitive transition-state inhibitor.[2] Its mechanism of action is centered around the C-terminal argininal (B8454810) residue, which contains a reactive aldehyde group. This aldehyde group is crucial for its inhibitory activity.[3]

When this compound enters the active site of a target protease, the aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine residue (in serine proteases) or the sulfhydryl group of the active site cysteine residue (in cysteine proteases).[3] This stable, yet reversible, covalent bond mimics the tetrahedral transition state of the peptide bond hydrolysis reaction, effectively blocking the enzyme's catalytic activity. The Leu-Leu-Arg sequence of this compound contributes to its specificity for proteases that cleave after basic residues.

Below is a diagram illustrating the formation of the covalent hemiacetal between this compound and the active site of a serine protease.

Leupeptin_Mechanism cluster_0 Protease Active Site ActiveSite Serine (Ser) Histidine (His) TransitionState Tetrahedral Intermediate (Covalent Hemiacetal) ActiveSite:ser->TransitionState Nucleophilic Attack This compound This compound (Ac-Leu-Leu-Arg-CHO) This compound->TransitionState Enters Active Site InhibitedEnzyme Inhibited Protease TransitionState->InhibitedEnzyme Forms Stable Adduct InhibitedEnzyme->ActiveSite Dissociation InhibitedEnzyme->this compound Reversible

Figure 1: Mechanism of this compound Inhibition.

Quantitative Inhibition Data

This compound exhibits varying inhibitory potency against a range of proteases. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key quantitative measures of its efficacy. The following table summarizes the reported inhibition data for this compound against several common proteases.

ProteaseOrganism/SourceKiIC50Reference(s)
TrypsinBovine3.5 nM, 35 nM-
Cathepsin BBovine Spleen, Human4.1 nM, 6 nM-
PlasminHuman3.4 µM, 3.4 nM-
CalpainRecombinant Human72 nM, 10 nM-
KallikreinPorcine19 µM-
SARS-CoV-2 Mpro--127.2 µM
Human Coronavirus 229E--~0.8 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory action of this compound.

Determination of IC50 for Cathepsin B (Fluorometric Assay)

This protocol is adapted from commercially available inhibitor screening kits and provides a general workflow for determining the IC50 value of an inhibitor for Cathepsin B.

Materials:

  • Purified Cathepsin B enzyme

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.8, 1 mM EDTA, 2 mM DTT)

  • This compound (or other test inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission = 400/505 nm)

Procedure:

  • Enzyme Preparation: Dilute the purified Cathepsin B enzyme to the desired concentration in cold Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer without inhibitor).

  • Reaction Setup:

    • Add 50 µL of the diluted Cathepsin B enzyme solution to each well of the 96-well plate.

    • Add 10 µL of the serially diluted this compound or vehicle control to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Prepare the Cathepsin B substrate solution in Assay Buffer. Add 40 µL of the substrate solution to each well to initiate the reaction.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence increase per minute) for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Trypsin Inhibition Assay (Chromogenic Assay)

This protocol describes a method to determine the inhibitory activity of this compound against trypsin using a chromogenic substrate.

Materials:

  • Trypsin from bovine pancreas

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

  • This compound

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Trypsin in 1 mM HCl.

    • Prepare a stock solution of L-BAPNA in DMSO.

    • Prepare a working solution of L-BAPNA by diluting the stock solution in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer.

  • Reaction Setup:

    • In a microcuvette or 96-well plate, add the Assay Buffer.

    • Add the this compound solution at various concentrations.

    • Add the Trypsin solution and incubate for a pre-determined time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Reaction Initiation and Measurement:

    • Add the L-BAPNA working solution to initiate the reaction.

    • Immediately measure the change in absorbance at 405 nm over time. The release of p-nitroaniline from the substrate results in an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition versus the this compound concentration to determine the IC50, or use Michaelis-Menten and Lineweaver-Burk plots to determine the Ki.

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for studying cellular pathways involving proteases, particularly in the context of protein degradation and autophagy.

Investigating Autophagy

Autophagy is a cellular process for the degradation of cellular components via lysosomes. This compound, by inhibiting lysosomal proteases like cathepsins, blocks the final degradation step of autophagosomes. This leads to the accumulation of autophagosomes and the autophagosome marker protein, LC3-II. This effect can be exploited to measure autophagic flux.

The following diagram illustrates the point of intervention of this compound in the autophagy pathway.

Autophagy_Pathway cluster_0 Autophagy Process Phagophore Phagophore Formation Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Contents Autolysosome->Degradation This compound This compound This compound->Autolysosome Inhibits Proteases

Figure 2: this compound's Intervention in the Autophagy Pathway.
Experimental Workflow: Assessing Protein Degradation via Western Blot

A common application of this compound is to prevent the degradation of a protein of interest during cell lysis and subsequent analysis. The following workflow outlines a typical experiment to assess the effect of this compound on the stability of a target protein.

Protein_Degradation_Workflow cluster_workflow Experimental Workflow start Cell Culture Treatment (+/- this compound) lysis Cell Lysis (with Protease Inhibitor Cocktail containing this compound) start->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., with BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis

Figure 3: Workflow for Analyzing Protein Degradation.

References

What proteases does Leupeptin inhibit?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Protease Inhibitory Profile of Leupeptin (B1674832)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tripeptide with the sequence N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor produced by various species of actinomycetes.[1][2][3] Its potent and broad-spectrum inhibitory activity against several classes of proteases has made it an indispensable tool in biochemical research, particularly in preventing the degradation of proteins during isolation and analysis.[2][4] this compound is a reversible, competitive transition-state inhibitor. The mechanism of inhibition involves the formation of a covalent hemiacetal adduct between the C-terminal aldehyde group of this compound and the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases. This guide provides a comprehensive overview of the proteases inhibited by this compound, quantitative inhibition data, detailed experimental protocols for assessing its activity, and visualizations of its role in cellular pathways and experimental workflows.

Proteases Inhibited by this compound

This compound exhibits inhibitory activity against a broad range of serine and cysteine proteases, and some sources also report its effect on threonine proteases. However, it is important to note that this compound is not a universal protease inhibitor and does not affect certain proteases, such as α-chymotrypsin, thrombin, pepsin, and cathepsins A and D.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for the inhibition of various proteases by this compound.

Table 1: Inhibition of Serine Proteases by this compound

ProteaseSource Organism/TissueSubstrateKiIC50References
TrypsinBovineCasein, Hemoglobin3.5 nM, 35 nM, 0.13 nM2 µg/ml, 5 µg/ml
PlasminHumanFibrin, Casein3.4 nM, 3.4 µM8 µg/ml, 36 µg/ml
KallikreinPorcineBAEE19 µM70 µg/ml
MatriptaseHuman recombinant (HEK293)-1.9 µM-
Matriptase 2Human recombinant (HEK293)-2.4 µM, 4.1 µM-
Proteinase K----
AcrosinMammalian Spermatozoa-5.9 x 10⁻⁸ M-

Table 2: Inhibition of Cysteine Proteases by this compound

ProteaseSource Organism/TissueSubstrateKiIC50References
Cathepsin BBovine Spleen, Human, Rabbit LiverBAA4.1 nM, 6 nM, 7 nM0.44 µg/ml
Cathepsin H----
Cathepsin L----
Papain-Casein, Hemoglobin-0.51 µg/ml, 0.15 µg/ml
CalpainRecombinant Human-10 nM, 72 nM-
Mpro (SARS-CoV-2)---127.2 µM

Table 3: Inhibition of Other Proteases and Enzymes

Protease/EnzymeSource Organism/TissueSubstrateKiIC50References
Cathepsin A-Cb-Glut-Tyr-1.7 µg/ml, 1680 µg/ml
Human Coronavirus 229E---~0.8 µM, 0.4 µg/ml
SARS-CoV-2 (in Vero cells)---42.34 µM

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory effect of this compound on two of its primary targets: trypsin (a serine protease) and cathepsin B (a cysteine protease).

Protocol 1: Determination of Trypsin Inhibition by this compound

This protocol is adapted from a general procedure for assessing trypsin inhibitory activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • 67 mM Sodium Phosphate (B84403) Buffer, pH 7.6

  • Spectrophotometer capable of measuring absorbance at 253 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 67 mM sodium phosphate buffer and adjust the pH to 7.6 at 25°C.

    • Prepare a stock solution of BAEE in the phosphate buffer.

    • Prepare a stock solution of bovine trypsin in cold 1 mM HCl.

    • Prepare a stock solution of this compound in the phosphate buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • Set up a series of test tubes or a 96-well UV-transparent plate.

    • For each reaction, prepare a blank, a control (uninhibited), and several test samples with varying concentrations of this compound.

    • To the control and test wells, add the trypsin solution and the appropriate volume of this compound solution or buffer.

    • Incubate the enzyme and inhibitor (or buffer) for a pre-determined time (e.g., 5-10 minutes) at 25°C to allow for binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the BAEE substrate to all wells.

    • Immediately mix and start monitoring the change in absorbance at 253 nm over time using a spectrophotometer.

    • Record the rate of reaction (ΔA253/min) for each sample.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

    • To determine the Ki value, perform the assay at different substrate concentrations and analyze the data using a Dixon plot or by fitting to the Morrison equation.

Protocol 2: Fluorometric Assay for Cathepsin B Inhibition by this compound

This protocol is based on a commercially available cathepsin B activity assay kit using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • This compound

  • Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC or Ac-RR-AFC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing 2 mM DTT, freshly prepared)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = 380/460 nm for AMC or 400/505 nm for AFC)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and Activation Buffer.

    • Dilute the recombinant Cathepsin B in the Activation Buffer to the desired concentration.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in Assay Buffer.

    • Prepare a stock solution of this compound in Assay Buffer and create a series of dilutions.

  • Enzyme Activation:

    • Incubate the diluted Cathepsin B in Activation Buffer at room temperature for 15 minutes.

  • Assay Setup:

    • In a 96-well black microplate, add the activated Cathepsin B solution to the appropriate wells.

    • Add the different concentrations of this compound to the test wells and an equal volume of Assay Buffer to the control wells.

    • Include a substrate blank containing Assay Buffer and the substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes).

  • Kinetic Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 and Ki values as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway: this compound's Role in Autophagy

This compound is a widely used tool to study the cellular process of autophagy. By inhibiting lysosomal proteases like cathepsins, this compound blocks the degradation of autophagosomes, leading to their accumulation. This allows for the study of autophagic flux. The following diagram illustrates the key steps in autophagy and the point of inhibition by this compound.

Autophagy_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Initiation Initiation Phagophore Phagophore Initiation->Phagophore Elongation & Closure Autophagosome Autophagosome Phagophore->Autophagosome Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles) Cytoplasmic_Cargo->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Recycling Recycling of Macromolecules Degradation->Recycling Recycling->Initiation Recycled building blocks This compound This compound This compound->Degradation Inhibits Cathepsins

Caption: Inhibition of the autophagic pathway by this compound.

Experimental Workflow: Protease Inhibition Assay

The following diagram outlines a general experimental workflow for determining the inhibitory activity of a compound, such as this compound, against a specific protease.

Protease_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Data Acquisition cluster_analysis 4. Data Analysis Reagent_Prep Prepare Buffer, Enzyme, Substrate, and Inhibitor (this compound) Stock Solutions Serial_Dilution Create Serial Dilutions of this compound Reagent_Prep->Serial_Dilution Assay_Setup Set up Assay Plate: - Blank - Control (No Inhibitor) - Test (with this compound) Serial_Dilution->Assay_Setup Pre_incubation Pre-incubate Enzyme with this compound Assay_Setup->Pre_incubation Reaction_Start Initiate Reaction with Substrate Pre_incubation->Reaction_Start Monitor_Reaction Monitor Reaction Progress (e.g., Absorbance or Fluorescence Change) Reaction_Start->Monitor_Reaction Calculate_Rate Calculate Reaction Rates Monitor_Reaction->Calculate_Rate Percent_Inhibition Determine % Inhibition Calculate_Rate->Percent_Inhibition IC50_Ki Calculate IC50 and/or Ki Percent_Inhibition->IC50_Ki

Caption: General workflow for a protease inhibition assay.

References

Leupeptin: A Technical Guide to its Role as a Reversible Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of leupeptin (B1674832) as a potent, reversible inhibitor of cysteine proteases, with a particular focus on its mechanism of action, experimental applications, and its utility in dissecting complex cellular signaling pathways. This compound, a naturally occurring peptide aldehyde of microbial origin (N-acetyl-L-leucyl-L-leucyl-L-argininal), has become an indispensable tool in cellular biology and drug discovery.[1]

Mechanism of Action: A Transition-State Analog

This compound functions as a competitive, reversible inhibitor of a broad range of serine and cysteine proteases.[1][2][3] Its inhibitory activity stems from the C-terminal aldehyde group, which mimics the tetrahedral transition state of the peptide bond cleavage during proteolysis.[4] Upon entering the active site of a target protease, the aldehyde group of this compound forms a covalent hemiacetal adduct with the catalytic cysteine residue. This interaction is reversible, allowing for the dissociation of the inhibitor and the restoration of enzyme activity, a key characteristic that distinguishes it from irreversible inhibitors.

The binding of this compound to some proteases, such as cathepsin B, is characterized by a slow, tight-binding inhibition mechanism. This phenomenon is attributed to the existence of multiple forms of this compound in aqueous solution, including a hydrated form and a cyclic carbinolamine, with the free aldehyde form being the active inhibitor. The slow approach to steady-state inhibition is a result of the low equilibrium concentration of this active form.

Quantitative Inhibition Data

This compound exhibits varying inhibitory potencies against a range of cysteine and serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with lower values indicating tighter binding. The following tables summarize the reported Ki values for this compound against key cysteine proteases and other relevant enzymes.

Table 1: this compound Inhibition Constants (Ki) for Cysteine Proteases

ProteaseOrganism/SourceKi Value
Calpain-10 nM
Recombinant Human Calpain-72 nM
Cathepsin BBovine Spleen6 nM
Cathepsin B-4.1 nM
Cathepsin B-7 nM

Table 2: this compound Inhibition Constants (Ki) for Other Proteases

ProteaseOrganism/SourceKi Value
TrypsinBovine35 nM
Trypsin-3.5 nM
Trypsin-0.13 nM
PlasminHuman3.4 µM
Kallikrein-19 µM
Matriptase (recombinant human)HEK293 cells1.9 µM
Matriptase 2 (recombinant human)HEK293 cells2.4 µM
Matriptase 2 (purified human)HEK293 cells4.1 µM

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound to study cysteine protease inhibition.

In Vitro Calpain Inhibition Assay

This protocol describes a generalized method for measuring the inhibition of calpain activity using a fluorogenic substrate.

Materials:

  • Purified calpain enzyme

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM DTT, pH 7.5)

  • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

  • This compound stock solution (in water or DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In the wells of the 96-well plate, add the diluted this compound solutions. Include a control well with Assay Buffer only (no inhibitor).

  • Add the purified calpain enzyme to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic calpain substrate to all wells.

  • Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.

In Vitro Cathepsin B Inhibition Assay

This protocol outlines a method for assessing the inhibition of cathepsin B activity.

Materials:

  • Purified cathepsin B enzyme

  • Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)

  • Assay Buffer (e.g., 25 mM MES, pH 5.0)

  • Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • This compound stock solution

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Activate the cathepsin B by diluting it in Activation Buffer and incubating at room temperature for 15 minutes.

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In the microplate, add the diluted this compound solutions.

  • Add the activated cathepsin B to each well and incubate for 10-15 minutes at 37°C.

  • Start the reaction by adding the fluorogenic cathepsin B substrate.

  • Measure the fluorescence kinetically as described for the calpain assay.

  • Determine the reaction rates and calculate the percentage of inhibition.

Determination of Ki using the Morrison Equation for Tight-Binding Inhibitors

For tight-binding inhibitors like this compound, the IC50 value is dependent on the enzyme concentration. The Morrison equation provides a more accurate determination of the Ki value.

The data from the inhibition assays (reaction velocity at different inhibitor concentrations) can be fitted to the following Morrison equation using non-linear regression analysis software:

Where:

  • v is the inhibited reaction velocity.

  • v0 is the uninhibited reaction velocity.

  • [E]t is the total enzyme concentration.

  • [I]t is the total inhibitor concentration.

  • Kiapp is the apparent inhibition constant.

The true Ki can then be calculated from Kiapp using the following relationship for competitive inhibition:

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

Measuring Autophagic Flux using this compound

This compound is a valuable tool for studying autophagy, the cellular process of degradation and recycling of cellular components. By inhibiting lysosomal proteases, this compound allows for the accumulation of autophagosomes, which can be quantified to measure autophagic flux. A common method involves monitoring the levels of LC3-II, a protein associated with the autophagosome membrane.

Materials:

  • Cell culture or animal model system

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Treat cells or animals with this compound (e.g., 20-40 mg/kg for in vivo studies) or a vehicle control for a defined period (e.g., 2-4 hours).

  • Harvest cells or tissues and prepare protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for LC3. This will detect both the cytosolic form (LC3-I) and the lipidated, autophagosome-associated form (LC3-II).

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensity of LC3-II. An increase in the LC3-II level in this compound-treated samples compared to controls indicates an accumulation of autophagosomes and thus provides a measure of autophagic flux.

Visualizing this compound's Impact on Signaling Pathways

This compound's ability to inhibit key cysteine proteases like calpains and cathepsins makes it a powerful tool for elucidating their roles in various signaling pathways, particularly in apoptosis.

This compound's Inhibition of the Calpain-Mediated Apoptotic Pathway

Calpains are implicated in neuronal apoptosis and other forms of programmed cell death. Their activation by elevated intracellular calcium leads to the cleavage of various substrates, contributing to the apoptotic cascade. This compound can be used to block these processes and study the downstream consequences.

Calpain_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_calcium Calcium Homeostasis cluster_calpain Calpain Activation cluster_downstream Downstream Effects Stimulus e.g., Ischemia, Neurotoxins Ca_Influx ↑ Intracellular Ca2+ Stimulus->Ca_Influx Calpain Calpain Activation Ca_Influx->Calpain Substrate_Cleavage Cleavage of Pro-Apoptotic and Structural Proteins Calpain->Substrate_Cleavage This compound This compound This compound->Calpain Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Substrate_Cleavage->Mitochondrial_Dysfunction Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Caspase_Activation->Apoptosis

Caption: this compound inhibits calpain-mediated apoptosis.

This compound's Role in Studying Cathepsin-Mediated Apoptosis

Lysosomal cathepsins, when released into the cytosol, can initiate a caspase-dependent apoptotic pathway. This compound's inhibition of cathepsins like cathepsin B helps to delineate their specific contributions to this process.

Cathepsin_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_lysosome Lysosomal Destabilization cluster_cathepsin Cathepsin Release and Activity cluster_downstream Downstream Apoptotic Events Stimulus e.g., Oxidative Stress, TNF-α Lysosome_Permeabilization Lysosomal Membrane Permeabilization Stimulus->Lysosome_Permeabilization Cathepsin_Release Cathepsin B Release into Cytosol Lysosome_Permeabilization->Cathepsin_Release Bid_Cleavage Bid Cleavage to tBid Cathepsin_Release->Bid_Cleavage This compound This compound This compound->Cathepsin_Release Inhibition Mitochondrial_Pathway Mitochondrial Pathway Activation (Cytochrome c release) Bid_Cleavage->Mitochondrial_Pathway Caspase_Cascade Caspase Cascade Activation Mitochondrial_Pathway->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Autophagy_Flux_Workflow cluster_treatment Experimental Treatment cluster_analysis Biochemical Analysis cluster_quantification Data Quantification and Interpretation Control Control Group (Vehicle) Lysis Cell/Tissue Lysis Control->Lysis Leupeptin_Treated This compound-Treated Group Leupeptin_Treated->Lysis WB Western Blot for LC3 Lysis->WB Densitometry Densitometry of LC3-II Bands WB->Densitometry Comparison Compare LC3-II Levels Densitometry->Comparison Conclusion Increased LC3-II in This compound Group = Autophagic Flux Comparison->Conclusion

References

Understanding Leupeptin's Effect on Serine Proteases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin (B1674832), a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor produced by various species of actinomycetes. It is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile against various serine proteases, and experimental protocols for its application in research settings.

Mechanism of Action

This compound functions as a competitive transition state inhibitor.[1] Its inhibitory activity is primarily attributed to the C-terminal aldehyde group, which is crucial for its function.[2] In the active site of a serine protease, the aldehyde group of this compound interacts with the hydroxyl group of the catalytic serine residue. This interaction forms a covalent hemiacetal adduct, which mimics the tetrahedral intermediate of peptide bond hydrolysis.[3] This stable complex effectively blocks the active site and prevents the enzyme from binding and cleaving its natural substrates. The inhibition by this compound is reversible and can be overcome by an excess of substrate.[1]

G cluster_0 This compound's Mechanism of Action on Serine Proteases This compound This compound (Ac-Leu-Leu-Arg-CHO) HemiacetalAdduct Covalent Hemiacetal Adduct (Enzyme-Inhibitor Complex) This compound->HemiacetalAdduct Forms covalent bond with Ser-OH SerineProtease Serine Protease (Active Site with Ser-OH) SerineProtease->HemiacetalAdduct Inhibition Inhibition of Proteolytic Activity HemiacetalAdduct->Inhibition Blocks substrate binding

Caption: this compound forms a covalent hemiacetal adduct with the active site serine of a protease.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against various serine proteases has been quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The following tables summarize these values from multiple sources.

Table 1: Inhibition Constants (Ki) of this compound for Various Proteases

ProteaseOrganism/SourceKi ValueReference(s)
TrypsinBovine35 nM[4],[5]
Trypsin-3.5 nM[1]
PlasminHuman3.4 µM[4],[5]
Plasmin-3.4 nM[1]
KallikreinPorcine19 µM[4]
Matriptase (catalytic domain)Human recombinant (HEK293)1.9 µM[4]
Matriptase 2Human recombinant (HEK293)2.4 µM[4]
Matriptase 2 (catalytic domain)Human purified (HEK293)4.1 µM[4]
Cathepsin BBovine Spleen6 nM[4],[5]
Cathepsin B-4.1 nM[1]
CalpainRecombinant Human72 nM[5]
Calpain-10 nM[4]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound

Protease/VirusSystemIC50 ValueReference(s)
SARS-CoV-2 MproIn vitro127.2 µM[6],[7]
Human Coronavirus 229EMRC-C cells0.4 µg/mL (~1 µM)[6],[5]
Trypsin-2-5 µg/mL
Plasmin-8-36 µg/mL
Kallikrein-70 µg/mL
Cathepsin B-0.44 µg/mL

Note: this compound does not inhibit chymotrypsin, elastase, renin, pepsin, thrombin, or cathepsins A and D.[4],[1],[8],[9]

Experimental Protocols

A generalized protocol for a serine protease inhibition assay using this compound is provided below. This should be adapted based on the specific protease, substrate, and available laboratory equipment.

Objective: To determine the inhibitory effect of this compound on a specific serine protease.

Materials:

  • Purified serine protease

  • This compound (hemisulfate salt is common)

  • Chromogenic or fluorogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).[10] Store at -20°C.

    • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Prepare the serine protease solution in assay buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired time course.

    • Prepare the substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound dilution (or vehicle control)

      • Serine protease solution

    • Mix gently and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each this compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

This compound's Role in Cellular Pathways

This compound's ability to inhibit cellular proteases, particularly those within the lysosome, makes it a valuable tool for studying various cellular processes. One such process is autophagy, a catabolic pathway involving the degradation of cellular components via lysosomes.

G cluster_1 This compound's Effect on the Autophagy Pathway Autophagosome Autophagosome (containing cytoplasmic cargo) Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome (containing proteases) Lysosome->Autolysosome Fuses with Degradation Degradation of Cargo Autolysosome->Degradation Leads to This compound This compound This compound->Lysosome Inhibits proteases This compound->Autolysosome Inhibits proteases

Caption: this compound inhibits lysosomal proteases, blocking the degradation step of autophagy.

By inhibiting lysosomal proteases like cathepsins, this compound blocks the degradation of autolysosomal contents.[10] This leads to the accumulation of autophagosomes and can be used to study autophagic flux. For instance, in animal models, this compound treatment has been shown to cause a dose-dependent increase in the autophagic marker LC3-II.[5]

Experimental Workflow: Studying Protease Inhibition in a Cellular Context

G cluster_2 Workflow for Assessing this compound's Cellular Effects CellCulture Cell Culture (e.g., HEK293, Vero) LeupeptinTreatment This compound Treatment (Varying concentrations and times) CellCulture->LeupeptinTreatment CellLysis Cell Lysis LeupeptinTreatment->CellLysis FunctionalAssay Functional Assay (e.g., Viral Titer, Cell Viability) LeupeptinTreatment->FunctionalAssay ProteinAnalysis Protein Analysis (e.g., Western Blot, Immunoprecipitation) CellLysis->ProteinAnalysis

Caption: A general workflow for investigating the effects of this compound on cultured cells.

Conclusion

This compound is a well-characterized and widely used inhibitor of serine and cysteine proteases. Its broad specificity and reversible, competitive mechanism of action make it an invaluable tool in protease research, studies of cellular protein degradation, and as a component of protease inhibitor cocktails for protein purification. This guide provides the foundational technical information required for the effective application of this compound in a research and development setting.

References

The Origin and Discovery of Leupeptin: A Protease Inhibitor from Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, stands as a significant discovery in the realm of natural products. Produced by various species of soil-dwelling bacteria known as actinomycetes, this tripeptide aldehyde has become an invaluable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the origin, discovery, and key experimental methodologies associated with this compound derived from actinomycetes. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important microbial metabolite.

Introduction

This compound, chemically identified as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor. Its discovery emerged from systematic screening of microbial metabolites for enzyme inhibitory activity. Actinomycetes, particularly those belonging to the genus Streptomyces, are renowned for their prolific production of a wide array of secondary metabolites with diverse biological activities, including antibiotics and enzyme inhibitors. This compound is a prime example of such a metabolite, exhibiting potent inhibitory action against a range of proteases, including trypsin, plasmin, papain, and cathepsins. This property has rendered it an essential reagent in protein research to prevent proteolytic degradation and as a lead compound for the development of therapeutic agents.

Origin and Discovery

The discovery of this compound can be traced back to the pioneering work of Japanese scientists in the late 1960s who were actively screening actinomycete culture broths for novel enzyme inhibitors. Leupeptins were first isolated from the culture filtrates of various Streptomyces species.[1] Subsequent research has identified several this compound-producing species, including:

  • Streptomyces roseus

  • Streptomyces exfoliatus[2]

  • Streptomyces griseus[2]

  • Streptomyces lavendulae[3][4]

These actinomycetes, typically found in soil, synthesize and secrete this compound as a secondary metabolite. The production of this compound can be influenced by culture conditions, with studies showing that supplementation of the growth medium with amino acids like lysine (B10760008) can significantly enhance its yield.

Quantitative Data

The production and inhibitory activity of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Production of this compound by Streptomyces lavendulae
Culture ConditionThis compound Yield (µg/mL)Reference
Standard Growth Medium200
Medium Supplemented with Lysine1400
Table 2: Inhibitory Activity (Ki) of this compound against Various Proteases
ProteaseKi ValueReference
Cathepsin B6 nM
Calpain10 nM
Trypsin3.5 nM
Trypsin35 nM
Plasmin3.4 µM
Kallikrein19 µM
Human Recombinant Matriptase1.9 µM
Human Recombinant Matriptase 22.4 µM
Human Purified Matriptase 24.1 µM

Experimental Protocols

This section details the methodologies for the fermentation, isolation, purification, and characterization of this compound from actinomycete cultures.

Fermentation of this compound-Producing Actinomycetes

Objective: To cultivate a this compound-producing Streptomyces strain for the production of the inhibitor.

Materials:

  • This compound-producing Streptomyces strain (e.g., Streptomyces lavendulae)

  • Growth medium (e.g., Yeast extract-malt extract agar (B569324) for sporulation, and a suitable liquid production medium)

  • Shake flasks or fermenter

  • Incubator shaker

Protocol:

  • Prepare a seed culture by inoculating a loopful of spores or mycelia from a slant culture into a suitable liquid medium.

  • Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days until good growth is observed.

  • Inoculate the production medium with the seed culture (typically 5-10% v/v). For enhanced production by S. lavendulae, the medium can be supplemented with lysine.

  • Incubate the production culture under optimized conditions of temperature, pH, and agitation for several days. Monitor the production of this compound periodically using a suitable bioassay or analytical method like HPLC.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth containing this compound

  • Centrifuge

  • Filtration apparatus

  • Chromatography system (e.g., column chromatography)

  • Resins for chromatography (e.g., ion-exchange, gel filtration)

  • Solvents for extraction and chromatography

Protocol:

  • Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the extracellularly produced this compound.

  • Extraction: Depending on the specific properties of the this compound variant, it can be extracted from the culture filtrate using techniques like solvent extraction or adsorption chromatography.

  • Chromatographic Purification: A multi-step chromatography process is typically employed for purification. An improved purification scheme for this compound from S. lavendulae has been reported, which generates high purity this compound with good recoveries. A general workflow may include:

    • Ion-Exchange Chromatography: To separate molecules based on their net charge.

    • Gel Filtration Chromatography: To separate molecules based on their size.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing and to obtain highly pure this compound.

Characterization of this compound

Objective: To confirm the identity and purity of the isolated this compound.

Materials:

  • Purified this compound

  • Mass spectrometer

  • NMR spectrometer

  • HPLC system

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight of the purified compound to confirm it corresponds to this compound (C₂₀H₃₈N₆O₄, Molar Mass: 426.56 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the molecule, including the sequence of amino acids and the presence of the characteristic argininal (B8454810) residue.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated this compound.

This compound Activity Assay (Protease Inhibition Assay)

Objective: To determine the inhibitory activity of this compound against a target protease.

Materials:

  • Purified this compound

  • Target protease (e.g., trypsin)

  • Substrate for the protease (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer

  • Microplate reader or spectrophotometer

Protocol:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the target protease to each well.

  • Add the different concentrations of this compound to the wells and pre-incubate for a specific period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the rate of substrate hydrolysis by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). The inhibition constant (Ki) can be determined through further kinetic studies.

Visualizations

Experimental Workflow for this compound Production and Isolation

Leupeptin_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification cluster_characterization Characterization & Analysis strain Streptomyces Strain seed_culture Seed Culture Preparation strain->seed_culture production_culture Production Culture seed_culture->production_culture harvest Harvesting (Centrifugation/Filtration) production_culture->harvest extraction Extraction of Supernatant harvest->extraction chromatography Multi-step Chromatography extraction->chromatography pure_this compound Purified this compound chromatography->pure_this compound ms_nmr MS & NMR Analysis pure_this compound->ms_nmr hplc Purity Check (HPLC) pure_this compound->hplc activity_assay Activity Assay pure_this compound->activity_assay

Caption: Workflow for this compound production and analysis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a non-ribosomal peptide synthetase (NRPS) system. The genes responsible for this compound biosynthesis have been identified in a gene cluster. The proposed pathway involves the sequential addition of acetyl-CoA, L-leucine, another L-leucine, and L-arginine, followed by the reduction of the C-terminal carboxyl group of arginine to an aldehyde.

Leupeptin_Biosynthesis cluster_pathway This compound Biosynthesis acetyl_coa Acetyl-CoA nrps NRPS System acetyl_coa->nrps l_leucine1 L-Leucine l_leucine1->nrps l_leucine2 L-Leucine acetyl_leu_leu Acetyl-L-Leucyl-L-Leucine l_leucine2->acetyl_leu_leu l_arginine L-Arginine leupeptin_acid This compound Acid (Ac-Leu-Leu-Arg-COOH) l_arginine->leupeptin_acid acetyl_leu Acetyl-L-Leucine nrps->acetyl_leu acetyl_leu->l_leucine2 + L-Leucine acetyl_leu_leu->l_arginine + L-Arginine This compound This compound (Ac-Leu-Leu-Arg-CHO) leupeptin_acid->this compound Reduction

Caption: Proposed this compound biosynthetic pathway.

Conclusion

This compound, a product of actinomycete metabolism, continues to be a vital tool in the life sciences. Its discovery highlights the importance of microbial screening for novel bioactive compounds. The detailed methodologies and quantitative data presented in this guide offer a valuable resource for researchers working on the production, characterization, and application of this potent protease inhibitor. Further research into the biosynthesis of this compound and the engineering of its producing strains holds the potential for improved yields and the generation of novel analogs with enhanced therapeutic properties.

References

Leupeptin: A Technical Guide to Preventing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin (B1674832), a natural peptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes, is a potent, reversible, and competitive inhibitor of a broad spectrum of proteases.[1][2][3] Its ability to effectively block the activity of serine, cysteine, and threonine proteases makes it an indispensable tool in research and drug development for preventing the degradation of target proteins.[3][4] When cells are lysed for experimental studies, endogenous proteases are released, which can rapidly degrade the proteins of interest, leading to inaccurate results.[3] this compound is widely used in lysis buffers and extraction protocols to preserve protein integrity for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays. This guide provides an in-depth overview of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its role in key cellular signaling pathways.

Mechanism of Action

This compound functions as a transition-state analog inhibitor.[3] The C-terminal aldehyde group of this compound is crucial for its inhibitory activity.[1][5] It forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine in serine proteases or the thiol group of the active site cysteine in cysteine proteases.[6] This interaction mimics the tetrahedral intermediate formed during peptide bond hydrolysis, thus blocking the catalytic activity of the enzyme.[3] The inhibition by this compound is reversible and can be overcome by an excess of the substrate.[3][5] The specificity of this compound is largely attributed to its Leu-Leu-Arg sequence.[1]

Quantitative Inhibitory Data

The efficacy of this compound as a protease inhibitor is demonstrated by its low inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against a variety of proteases. The following tables summarize key quantitative data for this compound's inhibitory activity.

EnzymeOrganism/SourceKi Value
Cathepsin BBovine Spleen6 nM[1][4]
Cathepsin B4.1 nM[3]
Calpain10 nM[1]
TrypsinBovine35 nM[1][4]
Trypsin3.5 nM[3]
PlasminHuman3.4 µM[1][3][4]
Kallikrein19 µM[1]
Matriptase (recombinant)Human (HEK293)1.9 µM[1]
Matriptase 2 (recombinant)Human (HEK293)2.4 µM[1]
Matriptase 2 (purified)Human (HEK293)4.1 µM[1]
AssayTargetIC50 Value
Plaque AssayHuman Coronavirus 229E0.4 µg/mL (~1 µM)[2][4]
Antiviral AssaySARS-CoV-2 Mpro127.2 µM[2]
Antiviral AssaySARS-CoV-2 RNA levels in Vero cells42.34 µM (EC50)[2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a hemisulfate salt and is soluble in water, ethanol, acetic acid, and DMF.[3][5]

  • Reconstitution: For a 10 mM stock solution, reconstitute 5 mg of this compound hemisulfate powder in 1.05 mL of sterile, deionized water or DMSO.[7]

  • Storage: The stock solution is stable for one week at 4°C and for up to three months when stored at -20°C.[7][8] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7] For working solutions at typical concentrations (1-10 µM), stability is reduced to a few hours, and they should be kept on ice.[3][8]

Protocol for Cell Lysis to Prevent Protein Degradation

This protocol is suitable for preparing cell lysates for applications such as Western blotting.

  • Materials:

    • Cultured cells

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Ice-cold Lysis Buffer (e.g., RIPA buffer: 20mM Tris-HCl pH 7.4, 150mM NaCl, 1mM EDTA, 1% Triton X-100, 1% sodium deoxycholate, 0.1% SDS)[9]

    • This compound stock solution (10 mM)

    • Other protease inhibitors (e.g., aprotinin, PMSF)

    • Cell scraper

    • Microcentrifuge tubes, pre-chilled

    • Microcentrifuge

  • Procedure:

    • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[9]

    • Aspirate the PBS and add ice-cold lysis buffer supplemented with freshly added protease inhibitors. A typical working concentration for this compound is 1-10 µM (approximately 0.5-5 µg/mL).[3][9] For a final concentration of 5 µg/mL, add 1 µL of a 5 mg/mL this compound stock to 1 mL of lysis buffer.

    • For adherent cells, use a cold plastic cell scraper to gently detach the cells from the dish.[9]

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 20-30 minutes with constant agitation.[9]

    • Centrifuge the lysate at 12,000-14,000 rpm for 20 minutes at 4°C to pellet the cell debris.[9]

    • Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay). Note that this compound's aldehyde group may interfere with the Lowry and, to a lesser extent, the Bradford assay.[8]

    • The lysate can be used immediately or aliquoted and stored at -80°C for future use.

Protocol for Tissue Homogenization

This protocol describes the preparation of protein extracts from tissue samples.

  • Materials:

    • Tissue sample

    • Liquid nitrogen

    • Ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)[10]

    • This compound stock solution (10 mM)

    • Other protease inhibitors (e.g., aprotinin, pepstatin A, PMSF)[10]

    • Tissue homogenizer (e.g., Potter-Elvehjem, Polytron)

    • Microcentrifuge tubes, pre-chilled

    • Microcentrifuge

  • Procedure:

    • Excise the tissue and immediately rinse with ice-cold PBS to remove any blood.[9]

    • To prevent degradation, snap-freeze the tissue in liquid nitrogen.[9]

    • Weigh the frozen tissue and add it to a pre-chilled tube containing ice-cold homogenization buffer (e.g., 900 µL of buffer per 100 mg of tissue).[10]

    • Add this compound to the homogenization buffer to a final concentration of 1-10 µg/mL, along with other desired protease inhibitors.[10]

    • Homogenize the tissue on ice using a suitable homogenizer until no visible tissue clumps remain.[10]

    • Centrifuge the homogenate at approximately 13,000 x g for 2 minutes at 4°C.[10]

    • Carefully collect the supernatant, avoiding the pelleted debris.

    • Determine the protein concentration of the supernatant.

    • Use the tissue lysate immediately or store it in aliquots at -80°C.

Signaling Pathways and Logical Relationships

This compound's inhibitory action on specific proteases has significant implications for various cellular signaling pathways, most notably the lysosomal protein degradation and autophagy pathways.

Lysosomal Protein Degradation Pathway

This compound is a potent inhibitor of lysosomal cysteine proteases, such as cathepsins B, H, and L.[5][11] This inhibition directly blocks the degradation of proteins within the lysosome. Studies have shown that this compound can inhibit lysosomal protein degradation by 80-85%.[3][12]

Lysosomal_Degradation cluster_lysosome Lysosome Lysosomal_Proteases Lysosomal Proteases (e.g., Cathepsin B, L, H) Protein_Degradation Protein Degradation Lysosomal_Proteases->Protein_Degradation catalyzes This compound This compound This compound->Lysosomal_Proteases inhibits

Caption: this compound inhibits lysosomal protein degradation.

Autophagy Pathway

Autophagy is a cellular process for the degradation of long-lived proteins and organelles, which culminates in the fusion of autophagosomes with lysosomes to form autolysosomes.[13] this compound, by inhibiting lysosomal proteases, blocks the final degradation step of the autophagic process. This leads to the accumulation of autophagic vacuoles and the autophagosome marker protein, LC3b-II.[13][14] This property of this compound is often utilized experimentally to measure autophagic flux.

Autophagy_Pathway Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation_Products Degradation Products (Amino Acids, etc.) Autolysosome->Degradation_Products degrades contents This compound This compound This compound->Autolysosome inhibits degradation within

Caption: this compound blocks the final step of autophagy.

Calpain-Mediated Proteolysis

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Over-activation of calpains is implicated in various pathological conditions, including neurodegenerative diseases.[15] this compound is a known inhibitor of calpain.[1][16] By inhibiting calpain, this compound can protect against the degradation of key cytoskeletal proteins like spectrin (B1175318) and has been shown to improve motoneuron survival in experimental models.[15][17]

Calpain_Pathway Increased_Ca2 Increased Intracellular Ca²⁺ Calpain Calpain Increased_Ca2->Calpain activates Cytoskeletal_Proteins Cytoskeletal Proteins (e.g., Spectrin) Calpain->Cytoskeletal_Proteins cleaves Degradation Protein Degradation Cytoskeletal_Proteins->Degradation Cellular_Damage Cellular Damage / Neurodegeneration Degradation->Cellular_Damage This compound This compound This compound->Calpain inhibits

Caption: this compound inhibits calpain-mediated proteolysis.

Conclusion

This compound is a versatile and powerful tool for researchers and scientists working with proteins. Its broad-spectrum inhibitory activity against serine and cysteine proteases makes it an essential component of protocols aimed at preventing protein degradation. Understanding its mechanism of action, effective concentrations, and impact on cellular pathways allows for its judicious application in experimental design, ultimately leading to more reliable and reproducible results in the study of proteins and the development of novel therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of Leupeptin Hemisulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin, a modified tripeptide of microbial origin, is a potent, reversible, and competitive inhibitor of a broad spectrum of serine and cysteine proteases. Its hemisulfate salt form is widely utilized in biochemical and cellular research to prevent proteolytic degradation of proteins of interest during extraction and analysis. This technical guide provides a comprehensive overview of the chemical properties of this compound hemisulfate, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways.

Chemical and Physical Properties

This compound hemisulfate is the sulfate (B86663) salt of N-acetyl-L-leucyl-L-leucyl-L-argininal. The presence of the C-terminal argininal (B8454810) residue, an aldehyde, is crucial for its inhibitory activity. It forms a covalent hemiacetal adduct with the active site serine or cysteine residue of target proteases, leading to reversible inhibition.

Table 1: General Chemical Properties of this compound Hemisulfate

PropertyValueReferences
Chemical Name N-acetyl-L-leucyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-formylbutyl]-L-leucinamide, hemisulfate
Synonyms Acetyl-L-leucyl-L-leucyl-L-argininal hemisulfate, Ac-Leu-Leu-Arg-CHO
Molecular Formula C₂₀H₃₈N₆O₄ · ½H₂SO₄
Molecular Weight 475.6 g/mol
CAS Number 103476-89-7
Appearance White to off-white solid/powder
Purity ≥90% to >98% (depending on the supplier)

Table 2: Solubility of this compound Hemisulfate

SolventSolubilityReferences
Water 10 mg/mL to 50 mg/mL
DMSO 15 mg/mL to 95 mg/mL
Ethanol ~33 mg/mL to 95 mg/mL
Methanol 50 mg/mL
Dimethylformamide (DMF) ~25 mg/mL
PBS (pH 7.2) ~10 mg/mL

Table 3: Stability of this compound Hemisulfate

ConditionStabilityReferences
Solid (lyophilized powder) ≥ 2-4 years at -20°C
Aqueous Stock Solution (10 mM) 1 week at 4°C; 1 month at -20°C
Working Solution (10-100 µM) A few hours
In DMSO/Ethanol/Methanol (stock) Up to 3 months at -20°C

Mechanism of Action and Inhibitory Spectrum

This compound is a competitive transition-state inhibitor. Its aldehyde group forms a covalent hemiacetal linkage with the hydroxyl group of serine or the sulfhydryl group of cysteine in the active site of the target protease. This binding is reversible, and inhibition can be overcome by an excess of substrate.

This compound exhibits broad specificity, inhibiting a variety of serine and cysteine proteases. However, it does not inhibit aspartic proteases like pepsin or metalloproteases.

Table 4: Inhibitory Activity of this compound Against Various Proteases

Protease TargetProtease ClassKi ValueIC₅₀ ValueReferences
Trypsin Serine Protease3.5 nM - 35 nM-
Plasmin Serine Protease3.4 µM-
Kallikrein Serine Protease19 µM-
Cathepsin B Cysteine Protease4.1 nM - 7 nM-
Calpain Cysteine Protease10 nM-
Matriptase Serine Protease1.9 µM-
Matriptase 2 Serine Protease2.4 µM-
SARS-CoV-2 Mpro Cysteine Protease-127.2 µM
Human Coronavirus 229E --~0.8 µM (0.4 µg/mL)

Experimental Protocols

Preparation of Stock and Working Solutions

1. 10 mM this compound Hemisulfate Stock Solution in Water:

  • Weigh 5 mg of this compound hemisulfate powder.

  • Dissolve the powder in 1.05 mL of sterile, purified water.

  • Mix thoroughly until fully dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

2. 10 mM this compound Hemisulfate Stock Solution in DMSO:

  • Weigh 10 mg of this compound hemisulfate powder.

  • Dissolve the powder in 2.1 mL of fresh, anhydrous DMSO.

  • Mix thoroughly until fully dissolved.

  • Aliquot and store at -20°C for up to 3 months.

3. Preparation of Working Solutions:

  • Dilute the 10 mM stock solution to the desired final concentration (typically 10-100 µM) in the appropriate assay buffer or cell culture medium immediately before use. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.

In Vitro Trypsin Inhibition Assay

This protocol is a general guideline for determining the inhibitory effect of this compound on trypsin activity using a chromogenic substrate.

Materials:

  • Trypsin from bovine pancreas

  • This compound hemisulfate

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) as substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve trypsin in cold, dilute HCl (e.g., 1 mM) to the desired concentration.

    • Prepare a stock solution of L-BAPA in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in Tris-HCl buffer.

    • Prepare a series of dilutions of this compound hemisulfate in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired volume of Tris-HCl buffer.

    • Add varying concentrations of this compound solution to the wells.

    • Add the trypsin solution to all wells except the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measurement:

    • Add the L-BAPA solution to all wells to start the reaction.

    • Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.

    • Plot the enzyme activity (or percent inhibition) against the logarithm of the this compound concentration to determine the IC₅₀ value.

Autophagy Flux Assay in Cell Culture

This protocol describes the use of this compound to measure autophagic flux by inhibiting the degradation of autolysosomal content, leading to the accumulation of LC3-II.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound hemisulfate

  • Lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail (without this compound initially)

  • Antibodies for Western blotting: anti-LC3 and anti-β-actin (as a loading control)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat one set of cells with complete medium (control) and another set with complete medium containing this compound (e.g., 20 µM) for a specified time (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies against LC3 and β-actin.

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable detection method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • An accumulation of LC3-II in the this compound-treated samples compared to the control indicates active autophagic flux.

Signaling Pathways and Experimental Workflows

Calpain-Caspase Crosstalk in Apoptosis

This compound, as a calpain inhibitor, can be used to investigate the interplay between calpains and caspases in the apoptotic cascade. Calpains can cleave and activate certain pro-caspases, and caspases can cleave calpastatin, the endogenous inhibitor of calpain, creating a complex feedback loop.

Calpain_Caspase_Crosstalk Apoptotic_Stimulus Apoptotic Stimulus (e.g., Ca2+ influx) Calpain Calpain Apoptotic_Stimulus->Calpain activates Pro_Caspase_12 Pro-Caspase-12 Calpain->Pro_Caspase_12 cleaves to activate Bid Bid Calpain->Bid cleaves Caspase_12 Caspase-12 Pro_Caspase_3 Pro-Caspase-3 Caspase_12->Pro_Caspase_3 activates Pro_Caspase_9 Pro-Caspase-9 Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Caspase_9->Pro_Caspase_3 activates Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Calpastatin Calpastatin Caspase_3->Calpastatin cleaves and inactivates This compound This compound This compound->Calpain inhibits Calpastatin->Calpain inhibits tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion promotes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Cytochrome_c->Pro_Caspase_9 activates

Caption: Calpain-Caspase Crosstalk in Apoptosis.

Autophagy Flux Measurement Workflow

The following diagram illustrates the experimental workflow for assessing autophagy flux using this compound.

Autophagy_Flux_Workflow Start Start: Plate Cells Treat_Cells Treat Cells Start->Treat_Cells Control Control (Vehicle) Treat_Cells->Control Leupeptin_Treat This compound (e.g., 20 µM) Treat_Cells->Leupeptin_Treat Lyse_Cells Lyse Cells Control->Lyse_Cells Leupeptin_Treat->Lyse_Cells Protein_Assay Protein Quantification Lyse_Cells->Protein_Assay SDS_PAGE SDS-PAGE Protein_Assay->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Probe_Antibodies Probe with Antibodies (anti-LC3, anti-Actin) Western_Blot->Probe_Antibodies Detect_Bands Detect Protein Bands Probe_Antibodies->Detect_Bands Analyze Analyze LC3-II/LC3-I Ratio Detect_Bands->Analyze

Caption: Workflow for Autophagy Flux Assay.

This compound in Neuroprotection and Synaptic Plasticity

This compound has been shown to be neuroprotective in various models. Its inhibition of calpain can prevent the breakdown of key neuronal proteins. Additionally, it has been implicated in the regulation of AMPA receptor trafficking, a crucial process in synaptic plasticity.

Neuroprotection_Signaling Excitotoxicity Excitotoxicity / Ischemia (Increased intracellular Ca2+) Calpain_Activation Calpain Activation Excitotoxicity->Calpain_Activation Cytoskeletal_Proteins Cytoskeletal Proteins Calpain_Activation->Cytoskeletal_Proteins cleaves AMPAR_Trafficking AMPA Receptor Trafficking Proteins Calpain_Activation->AMPAR_Trafficking cleaves This compound This compound This compound->Calpain_Activation inhibits Degradation_CSK Degradation Cytoskeletal_Proteins->Degradation_CSK Altered_Trafficking Altered Trafficking AMPAR_Trafficking->Altered_Trafficking Neuronal_Injury Neuronal Injury Degradation_CSK->Neuronal_Injury Synaptic_Dysfunction Synaptic Dysfunction Altered_Trafficking->Synaptic_Dysfunction

Caption: this compound's role in neuroprotection.

Conclusion

This compound hemisulfate is an invaluable tool for researchers in the fields of biochemistry, cell biology, and drug development. Its well-characterized chemical properties, broad inhibitory spectrum against serine and cysteine proteases, and established experimental applications make it an essential component of the modern molecular biology toolkit. This guide provides a solid foundation for the effective use of this compound hemisulfate in a variety of research contexts, from basic enzymatic assays to the complex analysis of cellular signaling pathways. As with any chemical reagent, it is imperative to consult the specific safety data sheet provided by the supplier before use.

Leupeptin's Specificity for Cathepsins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of leupeptin (B1674832), a naturally occurring protease inhibitor, for various human cathepsins. This document details quantitative inhibition data, experimental methodologies for assessing inhibition, and the role of these cathepsins in key signaling pathways.

Introduction to this compound and Cathepsins

This compound, an acetylated tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal), is produced by various species of actinomycetes. It is a well-established reversible, competitive inhibitor of a broad range of serine and cysteine proteases. Its mechanism of action involves the formation of a transition-state analog at the active site of the target protease.

Cathepsins are a diverse group of proteases, primarily found in lysosomes, that play crucial roles in protein turnover, antigen presentation, hormone processing, and apoptosis. Based on their catalytic mechanism, they are classified into cysteine, aspartic, and serine proteases. This compound primarily targets the cysteine cathepsins, which include Cathepsins B, C, F, H, K, L, O, S, V, W, and X. Understanding the specificity of this compound for different cathepsins is critical for its application as a research tool and for the development of more selective therapeutic agents.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against various human cathepsins is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for this compound's inhibition of key human cathepsins.

CathepsinProtease ClassKi (nM)IC50 (nM)Notes
Cathepsin B Cysteine Protease4.1 - 7[1]9.4 - 117This compound is a potent, slow, tight-binding inhibitor of Cathepsin B.[2]
Cathepsin L Cysteine Protease-70.3[3]This compound demonstrates significant inhibition of Cathepsin L.
Cathepsin H Cysteine ProteaseInhibited-This compound is known to inhibit Cathepsin H, but specific Ki values are not consistently reported in the literature.
Cathepsin S Cysteine ProteaseNot ReportedNot ReportedWhile this compound is a broad-spectrum cysteine protease inhibitor, specific Ki or IC50 values for its inhibition of human Cathepsin S are not readily available in the reviewed literature.
Cathepsin K Cysteine ProteaseNot ReportedNot ReportedThis compound can inhibit bone resorption, a process heavily reliant on Cathepsin K, but direct Ki or IC50 values for human Cathepsin K are not well-documented.[4]
Cathepsin A Serine ProteaseNot Inhibited>1,000,000This compound does not inhibit aspartic or the S10 family of serine proteases.
Cathepsin D Aspartic ProteaseNot Inhibited>1,000,000This compound does not inhibit aspartic proteases.

Experimental Protocols for Determining Cathepsin Inhibition

The following sections detail standardized in vitro fluorometric assays used to determine the inhibitory activity of compounds like this compound against various cathepsins.

General Principle of Fluorometric Inhibition Assays

These assays utilize a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC, or 7-amino-4-trifluoromethylcoumarin, AFC). In its intact form, the fluorescence of the reporter is quenched. Upon cleavage of the peptide by the active cathepsin, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of fluorescence increase is reduced, allowing for the calculation of inhibitory potency (IC50 or Ki).

Experimental Workflow for Cathepsin Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare Cathepsin Solution Mix Mix Enzyme and Inhibitor Enzyme->Mix Inhibitor Prepare this compound Dilutions Inhibitor->Mix Substrate Prepare Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Measure Fluorescence Add_Substrate->Measure Plot Plot Data Measure->Plot Calculate Calculate IC50/Ki Plot->Calculate

General workflow for a cathepsin inhibition assay.
Detailed Protocol for Cathepsin B Inhibition Assay

  • Materials:

    • Recombinant human Cathepsin B

    • Cathepsin B Reaction Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)

    • Cathepsin B Substrate (e.g., Z-Arg-Arg-AMC)

    • This compound (or other test inhibitor)

    • 96-well black microplate

    • Fluorometric microplate reader (Ex/Em = 380/460 nm for AMC)

  • Procedure:

    • Reagent Preparation:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

      • Create a series of dilutions of this compound in the reaction buffer.

      • Prepare the Cathepsin B enzyme solution to the desired concentration in the reaction buffer.

      • Prepare the substrate solution in the reaction buffer.

    • Assay:

      • To each well of the 96-well plate, add the Cathepsin B enzyme solution.

      • Add the this compound dilutions to the respective wells. Include a control well with buffer only (no inhibitor).

      • Pre-incubate the enzyme and inhibitor at 37°C for 10-15 minutes.

      • Initiate the reaction by adding the substrate solution to all wells.

    • Measurement:

      • Immediately begin kinetic measurement of fluorescence intensity at 37°C, with readings taken every 1-2 minutes for 30-60 minutes.

    • Data Analysis:

      • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

      • Calculate the percentage of inhibition relative to the control (no inhibitor).

      • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocols for Other Cathepsins (L, S, and K)

The protocols for Cathepsins L, S, and K are similar to that of Cathepsin B, with variations in the specific substrates and buffer conditions:

  • Cathepsin L:

  • Cathepsin S:

    • Substrate: Z-Val-Val-Arg-AMC

    • Buffer: Often a phosphate (B84403) or acetate buffer with a broader pH range (pH 6.0-7.5).

  • Cathepsin K:

    • Substrate: Z-Gly-Pro-Arg-AMC

    • Buffer: Typically an acetate buffer at pH 5.5.

Role of this compound-Inhibited Cathepsins in Signaling Pathways

This compound's inhibition of specific cathepsins can be used to probe their functions in various cellular processes. Below are diagrams illustrating the roles of Cathepsin B and Cathepsin L in key signaling pathways.

Cathepsin B in the Apoptotic Pathway

Cathepsin B, when released from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. It can directly cleave and activate the pro-apoptotic protein Bid to truncated Bid (tBid). tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway. Furthermore, Cathepsin B can degrade the anti-apoptotic protein Bcl-xL, further shifting the cellular balance towards apoptosis.

G cluster_lysosome cluster_cytosol cluster_mito Lysosome Lysosome CatB_cyt Cathepsin B Lysosome->CatB_cyt Release Cytosol Cytosol Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release CatB_lys Cathepsin B Bid Bid CatB_cyt->Bid Cleavage Bcl_xL Bcl-xL (Anti-apoptotic) CatB_cyt->Bcl_xL Degradation tBid tBid Bid->tBid tBid->Mitochondrion Translocation This compound This compound This compound->CatB_cyt Inhibition Apoptosis Apoptosis CytoC->Apoptosis

Cathepsin B's role in initiating apoptosis.
Cathepsin L in MHC Class II Antigen Presentation

Cathepsin L is a key enzyme in the processing of antigens for presentation on Major Histocompatibility Complex (MHC) class II molecules, a critical step in initiating an adaptive immune response. Inside the endosomes of antigen-presenting cells (APCs), Cathepsin L proteolytically cleaves the invariant chain (Ii) that is associated with the MHC class II molecule. This degradation of the invariant chain is essential for the subsequent loading of antigenic peptides onto the MHC class II molecule, which is then transported to the cell surface for presentation to T-helper cells.

G Antigen Exogenous Antigen Endosome Endosome Antigen->Endosome Endocytosis APC Antigen Presenting Cell (APC) Cathepsin_L Cathepsin L Endosome->Cathepsin_L MHC_II_Ii MHC Class II - Invariant Chain (Ii) Complex MHC_II_Ii->Endosome MHC_II_CLIP MHC Class II - CLIP MHC_II_Ii->MHC_II_CLIP Cathepsin_L->MHC_II_Ii Cleavage of Ii MHC_II_Peptide MHC Class II - Antigenic Peptide MHC_II_CLIP->MHC_II_Peptide Peptide Loading Cell_Surface Cell Surface MHC_II_Peptide->Cell_Surface Transport T_Helper_Cell T-Helper Cell Cell_Surface->T_Helper_Cell Antigen Presentation This compound This compound This compound->Cathepsin_L Inhibition

Role of Cathepsin L in antigen presentation.

Conclusion

This compound is a valuable tool for studying the roles of cysteine cathepsins in various physiological and pathological processes. Its potent inhibition of Cathepsins B and L is well-characterized, making it a useful reagent for investigating their functions in apoptosis and immune responses, respectively. While its broad-spectrum nature limits its therapeutic potential due to off-target effects, it remains an essential compound in the researcher's toolkit. Further studies are required to elucidate the precise inhibitory constants of this compound for other cathepsins, such as S and K, to provide a more complete picture of its specificity profile. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of cathepsin inhibitors, facilitating the discovery and development of more selective and potent therapeutic agents targeting this important class of enzymes.

References

The Intricate Dance: A Technical Guide to the Interaction of Leupeptin and Calpain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular interactions between leupeptin (B1674832), a naturally occurring protease inhibitor, and calpain, a family of calcium-dependent cysteine proteases. Understanding this interaction is pivotal for research into cellular signaling, apoptosis, and the development of therapeutic agents targeting calpain-mediated pathologies.

The Mechanism of Inhibition: A Reversible Covalent Interaction

This compound, a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal, acts as a potent but reversible inhibitor of calpain.[1][2] Its mechanism of action is a classic example of competitive, transition-state inhibition.[3] The key to this interaction lies in the C-terminal argininal (B8454810) residue of this compound. The aldehyde group of this residue is electrophilic and readily attacked by the nucleophilic thiol group of the cysteine residue (Cys115 in human calpain-1) residing in the enzyme's active site.[4][5]

This interaction results in the formation of a covalent, yet reversible, hemiacetal adduct. This adduct mimics the tetrahedral transition state of the peptide bond cleavage reaction, thus effectively blocking the enzyme's catalytic activity. The reversibility of this bond distinguishes this compound from irreversible inhibitors like E-64, which forms a stable thioether bond.

Access to the active site of calpain is regulated by flexible loops, which can influence inhibitor and substrate selectivity among different calpain isoforms. The binding of this compound occurs within this active site cleft, preventing the substrate from binding and being processed.

Leupeptin_Calpain_Interaction cluster_enzyme Calpain Active Site Active_Site Inactive Calpain (Cysteine Thiol) Transition_State Tetrahedral Intermediate (Hemiacetal Adduct) Active_Site->Transition_State Forms covalent hemiacetal adduct Cleaved_Substrate Cleaved Products Active_Site->Cleaved_Substrate Proteolysis Inactive_Complex Inactive this compound-Calpain Complex Transition_State->Inactive_Complex Stabilizes This compound This compound (Argininal Aldehyde) This compound->Active_Site Competitive binding Substrate Protein Substrate Substrate->Active_Site Binds to active site

Mechanism of this compound Inhibition of Calpain.

Quantitative Analysis of this compound-Calpain Interaction

The potency of this compound as a calpain inhibitor has been quantified through various studies, primarily determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values provide a comparative measure of the inhibitor's efficacy.

ParameterValueEnzyme Source/Assay ConditionReference
Ki 10 nMCalpain
IC50 0.14 µMCalpain activity measured with azocasein (B1165720) as a substrate

Note: Ki and IC50 values can vary depending on the specific calpain isoform, substrate used, and the conditions of the assay.

Experimental Protocol: Fluorometric Assay of Calpain Inhibition

This protocol outlines a common method for determining the inhibitory effect of this compound on calpain activity using a fluorogenic substrate.

3.1. Materials

  • Purified calpain enzyme

  • This compound solution of known concentrations

  • Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • Assay buffer (e.g., 10mM HEPES, pH 7.2, 10mM DTT, 1mM EDTA)

  • Calcium Chloride (CaCl2) solution

  • 96-well black microplate

  • Fluorescence microplate reader

3.2. Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.

    • Reconstitute the fluorogenic substrate according to the manufacturer's instructions.

    • Prepare the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In the wells of the 96-well plate, add a fixed amount of purified calpain enzyme to each well (except for the no-enzyme control).

    • Add varying concentrations of this compound to the respective wells. Include a control with no inhibitor (DMSO or buffer only).

    • Incubate the enzyme and inhibitor mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.

  • Initiation of Reaction:

    • Activate the calpain by adding a solution of CaCl2 to the wells.

    • Initiate the proteolytic reaction by adding the fluorogenic calpain substrate to all wells.

  • Measurement of Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals over a set period (e.g., 30-60 minutes). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 400/505 nm for Ac-LLY-AFC).

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration by determining the rate of fluorescence increase over time.

    • Plot the reaction velocity as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the calpain activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Calpain - this compound dilutions - Substrate - Buffer Dispense Dispense Calpain and This compound into 96-well plate Reagents->Dispense Incubate Incubate for inhibitor binding Dispense->Incubate Activate Activate with CaCl2 Incubate->Activate Add_Substrate Add Fluorogenic Substrate Activate->Add_Substrate Measure Measure Fluorescence (kinetic read) Add_Substrate->Measure Calculate_Velocity Calculate Initial Reaction Velocities Measure->Calculate_Velocity Plot_Data Plot Velocity vs. [this compound] Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 Calpain_Signaling_Inhibition Ca_Influx Increased Intracellular Ca2+ Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Cytoskeleton Cytoskeletal Proteins (e.g., Spectrin) Calpain_Activation->Cytoskeleton Cleaves Signaling_Proteins Signaling Proteins (e.g., Pro-caspases) Calpain_Activation->Signaling_Proteins Cleaves This compound This compound This compound->Calpain_Activation Inhibits Remodeling Cytoskeletal Remodeling Cytoskeleton->Remodeling Apoptosis Apoptosis Signaling_Proteins->Apoptosis

References

Methodological & Application

Leupeptin in Immunoprecipitation: A Detailed Protocol for Robust Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Leupeptin (B1674832), a reversible inhibitor of serine and cysteine proteases, is an essential component in immunoprecipitation (IP) protocols.[1][2] Its primary function is to safeguard target proteins from degradation by proteases released during cell lysis, ensuring the integrity and accurate quantification of the immunoprecipitated protein.[3][4] This protocol provides a detailed methodology for the effective use of this compound in IP experiments, ensuring reliable and reproducible results for downstream applications such as Western blotting and mass spectrometry.

Mechanism of Action and Importance in Immunoprecipitation

This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide aldehyde that forms a covalent hemiacetal adduct with the active site of serine and cysteine proteases.[2][5] This reversible binding effectively blocks the catalytic activity of these enzymes, which would otherwise cleave target proteins and compromise the experimental outcome. The inclusion of this compound in the lysis buffer is critical from the very first step of protein extraction to maintain the native state of the protein of interest and any interacting partners.[3]

Quantitative Data Summary

For optimal protease inhibition during immunoprecipitation, the following concentrations and storage conditions for this compound are recommended.

ParameterRecommended ValueNotes
Working Concentration 0.5 - 10 µg/mL (1-10 µM)The optimal concentration may need to be determined empirically for specific cell types and target proteins.[5][6][7]
Stock Solution Concentration 1 mg/mL in sterile water or DMSOAliquot and store at -20°C to avoid repeated freeze-thaw cycles.[6][8]
Stock Solution Stability Up to 3 months at -20°C in water, ethanol, or methanol.[6] An aqueous solution is stable for 1 week at 4°C.[2][5]For working solutions at 10-100 µM, stability is reduced to a few hours on ice.[7]
Storage of Lyophilized Powder +2 to +8°C or -20°CRefer to the manufacturer's instructions for long-term storage.[2][7][9]

Experimental Protocol: Immunoprecipitation using this compound

This protocol outlines the key steps for performing immunoprecipitation with the inclusion of this compound for optimal protein protection.

Materials:

  • Cells or tissue expressing the target protein

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer) supplemented with a protease inhibitor cocktail. A common recipe is: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[10]

  • This compound stock solution (1 mg/mL)

  • Other protease inhibitors (e.g., PMSF, aprotinin (B3435010), pepstatin)[8][11][12]

  • Phosphatase inhibitors (optional, for phosphorylation studies)

  • Primary antibody specific to the target protein

  • Protein A/G-coupled agarose (B213101) or magnetic beads

  • Wash Buffer (e.g., lysis buffer without protease inhibitors or PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2x SDS-PAGE sample buffer)[12]

  • Microcentrifuge

  • Rotator or rocking platform

Procedure:

  • Preparation of Lysis Buffer:

    • Immediately before use, supplement the chosen lysis buffer with a protease inhibitor cocktail.

    • Add this compound to the lysis buffer to a final concentration of 1 µg/mL.[8][11][12]

    • If not using a pre-made cocktail, add a combination of inhibitors such as PMSF (to 1 mM), aprotinin (to 1 µg/mL), and pepstatin (to 1 µg/mL).[10][11]

    • For studies involving protein phosphorylation, add phosphatase inhibitors at this stage.

    • Keep the lysis buffer on ice at all times.

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS. For suspension cells, wash by pelleting and resuspending in ice-cold PBS.[13]

    • Add the complete, ice-cold lysis buffer to the cells (e.g., 1 mL per 10^7 cells).[13]

    • For adherent cells, scrape the cells off the dish. For suspension cells, resuspend the pellet.[11]

    • Incubate the cell lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[11]

    • Centrifuge the lysate at approximately 14,000 x g for 15-30 minutes at 4°C to pellet cellular debris.[11]

    • Carefully transfer the supernatant (protein lysate) to a pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the protein lysate.

    • Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[10]

    • Centrifuge at a low speed (e.g., 1,000 x g) for 1-2 minutes at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate using a suitable protein assay.

    • To approximately 500 µg to 1 mg of total protein, add the recommended amount of primary antibody (typically 1-5 µg).

    • Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C. The optimal time may vary depending on the antibody's affinity.

  • Immune Complex Capture:

    • Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

    • Carefully aspirate and discard the supernatant.

    • Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them by centrifugation. This step is crucial for removing non-specifically bound proteins.[10]

  • Elution:

    • After the final wash, carefully remove all of the supernatant.

    • Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer.[12]

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the immune complexes from the beads.[11]

    • Centrifuge the samples at high speed to pellet the beads.

    • The supernatant, containing the immunoprecipitated protein, is now ready for analysis by SDS-PAGE and Western blotting.

Visualizing the Workflow

To better illustrate the experimental process and the critical role of this compound, the following diagrams have been generated.

Immunoprecipitation_Workflow cluster_prep Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis start Start: Cells/Tissue lysis_buffer Prepare Lysis Buffer + Protease Inhibitors (including this compound) cell_lysis Cell Lysis (Release of Proteins & Proteases) start->cell_lysis lysis_buffer->cell_lysis Add to Cells pre_clear Pre-clearing (Optional) cell_lysis->pre_clear add_antibody Add Primary Antibody pre_clear->add_antibody add_beads Add Protein A/G Beads add_antibody->add_beads incubation Incubate (Formation of Ab-Ag-Bead Complex) add_beads->incubation washing Wash Beads (Remove Non-specific Proteins) incubation->washing elution Elution washing->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

Caption: Immunoprecipitation Experimental Workflow.

Leupeptin_Mechanism cluster_main Role of this compound in Preventing Proteolysis target_protein Target Protein (Intact) degraded_protein Degraded Protein Fragments target_protein->degraded_protein Degradation protease Serine/Cysteine Protease protease->target_protein Acts on inhibited_protease Inhibited Protease This compound This compound This compound->protease Inhibits

Caption: this compound's Protective Role.

References

Application Notes and Protocols: Preparation of Stable Leupeptin Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leupeptin is a naturally occurring protease inhibitor derived from actinomycetes.[1] It is a modified tripeptide, N-acetyl-L-leucyl-L-leucyl-L-argininal, that effectively inhibits a broad spectrum of serine and cysteine proteases.[1][2] Its targets include trypsin, plasmin, calpain, and cathepsins B, H, and L.[3][4] Due to its ability to prevent proteolytic degradation, this compound is an essential reagent in protein extraction and purification, in vitro enzymatic assays, and various other molecular biology applications. The preparation of a stable, reliable stock solution is critical for obtaining consistent and reproducible experimental results.

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure optimal stability and performance.

Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative data for this compound hemisulfate, the commonly used salt form.

Table 1: Physical and Chemical Properties

PropertyValueReferences
Synonym Acetyl-L-leucyl-L-leucyl-L-argininal
Molecular Formula C₂₀H₃₈N₆O₄ • ½H₂SO₄
Molecular Weight 475.6 g/mol
Form Crystalline solid / White to off-white powder
Purity ≥90%

Table 2: Solubility Data

SolventSolubilityReferences
Water 50 mg/mL
PBS (pH 7.2) 10 mg/mL
DMSO 15-16 mg/mL
Ethanol 33 mg/mL
Methanol 50 mg/mL
Dimethylformamide (DMF) 25 mg/mL

Table 3: Stock Solution Stability

SolventConcentrationStorage Temp.StabilityReferences
Water 10 mM4°C1 week
Water 10 mM-20°C1 month
DMSO 10 mM-20°C3 months
Proprietary (non-freezing) 10 mM-20°C2 years

Note: For long-term storage, it is always recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Working solutions at concentrations of 10-100 µM are typically stable for only a few hours and should be kept on ice.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water

This protocol is suitable for most aqueous applications where an organic solvent is not desirable.

Materials:

  • This compound hemisulfate (MW: 475.6 g/mol )

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes or other appropriate sterile containers

  • Calibrated pipette

Procedure:

  • Weighing: Accurately weigh 5 mg of this compound hemisulfate powder and place it into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.05 mL of sterile, purified water to the tube. This will yield a final concentration of 10 mM.

    • Calculation: (5 mg / 475.6 mg/mmol) / 1.05 mL = 10.0 mM

  • Dissolving: Mix by vortexing or pipetting until the powder is completely dissolved. The solution should be clear and may have a faint yellow hue.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. The stock solution is stable for at least one month under these conditions.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is recommended for applications requiring longer-term storage or when this compound is part of a protease inhibitor cocktail with other components soluble in DMSO.

Materials:

  • This compound hemisulfate (MW: 475.6 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Sterile, chemical-resistant tubes

  • Calibrated pipette

Procedure:

  • Weighing: Weigh 10 mg of this compound hemisulfate powder into a sterile, chemical-resistant tube.

  • Solvent Addition: Add 2.1 mL of high-quality DMSO to the tube. This results in a 10 mM stock solution.

    • Calculation: (10 mg / 475.6 mg/mmol) / 2.1 mL = 10.0 mM

  • Dissolving: Mix thoroughly until the solid is completely dissolved.

  • Aliquoting: As with the aqueous solution, dispense into single-use aliquots to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. The DMSO stock solution is stable for up to 3 months.

Visualization of this compound's Mechanism

This compound functions as a competitive, reversible inhibitor of various serine and cysteine proteases. The aldehyde group in its structure is key to its inhibitory action, forming a covalent hemiacetal adduct with the active site serine or cysteine residue of the target protease. This effectively blocks the enzyme's catalytic activity.

Leupeptin_Mechanism cluster_Protease Protease Active Site Active_Protease Active Protease (e.g., Trypsin, Calpain, Cathepsin B) Inactive_Complex Protease-Leupeptin Covalent Complex (Inactive) Active_Protease->Inactive_Complex Inhibition Cleaved_Products Cleaved Peptides Active_Protease->Cleaved_Products Catalysis This compound This compound (Inhibitor) This compound->Active_Protease Competitive Binding Substrate Protein Substrate Substrate->Active_Protease Binding

Caption: this compound's inhibitory action on proteases.

Caption: Workflow for this compound stock solution preparation.

References

Leupeptin in Protein Purification: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, in protein purification techniques. These guidelines are intended to assist researchers in preserving protein integrity during extraction and purification processes.

Introduction to this compound

This compound is a naturally occurring tripeptide aldehyde (N-acetyl-L-leucyl-L-leucyl-L-argininal) produced by various species of actinomycetes.[1] It is a widely used protease inhibitor in biochemical research due to its efficacy in preventing the degradation of target proteins by a broad range of proteases released during cell lysis.[1] this compound's mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of serine residues or the thiol group of cysteine residues in the active site of target proteases.[2][3]

Mechanism of Action

The inhibitory effect of this compound is attributed to its structural similarity to the transition state of the substrate, allowing it to bind tightly but reversibly to the active site of the protease.[1] This binding blocks the catalytic activity of the enzyme, thereby preventing the proteolysis of the protein of interest.

cluster_0 This compound's Reversible Inhibition Protease Serine/Cysteine Protease (Active Site) Complex Hemiacetal Adduct (Inactive Complex) Protease->Complex Reversible binding This compound This compound (Aldehyde Group) This compound->Complex

Caption: Mechanism of this compound Inhibition.

Quantitative Data: Inhibitory Activity of this compound

This compound exhibits varying inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against a range of proteases. This data is crucial for determining the effective concentration needed for specific applications.

ProteaseInhibitor Constant (Ki)IC50References
Cathepsin B6 nM-[4][5]
Calpain10 nM-[4][5]
Trypsin3.5 nM - 35 nM~0.8 µM[1][4][6]
Plasmin3.4 µM-[1][4][5]
Kallikrein19 µM-[4][5]
Mpro (SARS-CoV-2)-127.2 µM[7]
Human Coronavirus 229E-0.4 µg/mL (~1 µM)[6][7]

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for maintaining its inhibitory activity.

Materials:

  • This compound hemisulfate salt (powder)

  • High-purity water, DMSO, or ethanol (B145695)

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in high-purity water, DMSO, or ethanol to a final concentration of 1-10 mM.[8][9][10] For example, to make a 10 mM stock solution from this compound hemisulfate (MW: 475.6 g/mol ), dissolve 5 mg in 1.05 mL of solvent.[9][11]

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Aqueous solutions are stable for about one week at 4°C and for up to 6 months at -20°C.[2][3] Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months.[3][12]

cluster_workflow Stock Solution Preparation Workflow start Weigh this compound Powder dissolve Dissolve in Solvent (Water, DMSO, or Ethanol) start->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C aliquot->store

Caption: this compound Stock Solution Workflow.

Protein Extraction from Cultured Mammalian Cells

This protocol outlines the steps for lysing cultured mammalian cells while preserving protein integrity using this compound.

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer)

  • This compound stock solution (1-10 mM)

  • Other protease inhibitors (optional, e.g., PMSF, aprotinin)

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • Wash the cultured cells with ice-cold PBS. For adherent cells, aspirate the culture medium and wash the cell monolayer. For suspension cells, pellet the cells by centrifugation and resuspend in PBS.

  • Remove the PBS and add ice-cold lysis buffer to the cells.

  • Immediately before use, supplement the lysis buffer with this compound to a final working concentration of 1-10 µM (typically a 1:1000 dilution of a 1-10 mM stock).[1][9][13] Other protease inhibitors can also be added at their recommended concentrations.

  • For adherent cells, use a cell scraper to detach the cells from the culture dish.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

  • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • The protein extract is now ready for downstream applications or can be stored at -80°C.

Protein Extraction from Tissues

This protocol is designed for the extraction of proteins from animal tissues, incorporating this compound to prevent proteolysis.

Materials:

  • Fresh or frozen tissue sample

  • Ice-cold homogenization buffer

  • This compound stock solution (1-10 mM)

  • Other protease inhibitors (optional)

  • Tissue homogenizer (e.g., Dounce or mechanical homogenizer)

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Excise the tissue of interest and place it in an ice-cold tube.

  • If starting with frozen tissue, it is recommended to keep it frozen until homogenization to minimize protease activity.

  • Add ice-cold homogenization buffer to the tissue. The buffer volume will depend on the amount of tissue (a common ratio is 1:10 w/v).

  • Supplement the homogenization buffer with this compound to a final concentration of 1-10 µM just before use.[1][9][13]

  • Homogenize the tissue on ice until no visible chunks remain.

  • Incubate the homogenate on ice for 30-60 minutes to allow for further lysis.

  • Centrifuge the homogenate at a high speed (e.g., 12,000-15,000 x g) for 20-30 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant containing the soluble proteins.

  • Measure the protein concentration and proceed with purification or store at -80°C.

Signaling Pathways Affected by this compound-Inhibited Proteases

This compound's inhibition of specific proteases can impact various cellular signaling pathways. Understanding these connections is crucial for interpreting experimental results.

Calpain Signaling Pathway

Calpains are calcium-dependent cysteine proteases involved in cell motility, proliferation, and apoptosis.[8] this compound's inhibition of calpain can affect these processes.

cluster_calpain Calpain Signaling Ca_influx ↑ Intracellular Ca²⁺ Calpain Calpain Activation Ca_influx->Calpain Cytoskeleton Cytoskeletal Remodeling Calpain->Cytoskeleton Apoptosis Apoptosis Calpain->Apoptosis CellCycle Cell Cycle Progression Calpain->CellCycle This compound This compound This compound->Calpain

Caption: this compound inhibits Calpain signaling.

Cathepsin B Signaling Pathway

Cathepsin B is a lysosomal cysteine protease that, when released into the cytoplasm, can initiate apoptosis and inflammation.[7]

cluster_cathepsinB Cathepsin B Signaling Lysosomal_Damage Lysosomal Damage CathepsinB_release Cathepsin B Release Lysosomal_Damage->CathepsinB_release Inflammasome Inflammasome Activation CathepsinB_release->Inflammasome Apoptosis Apoptosis CathepsinB_release->Apoptosis This compound This compound This compound->CathepsinB_release

Caption: this compound's effect on Cathepsin B.

Kallikrein and Plasmin Signaling in Tissue Remodeling

Tissue kallikreins and plasmin are serine proteases involved in a cascade that leads to the degradation of the extracellular matrix (ECM) and tissue remodeling.

cluster_remodeling Tissue Remodeling Cascade Kallikrein Kallikrein Plasminogen Plasminogen Kallikrein->Plasminogen Plasmin Plasmin Plasminogen->Plasmin MMPs Pro-MMPs Plasmin->MMPs Active_MMPs Active MMPs MMPs->Active_MMPs ECM ECM Degradation Active_MMPs->ECM This compound This compound This compound->Kallikrein This compound->Plasmin

Caption: Inhibition of tissue remodeling.

Conclusion

This compound is an indispensable tool for researchers engaged in protein purification. Its broad inhibitory spectrum against common serine and cysteine proteases makes it a valuable component of lysis and homogenization buffers, ensuring the isolation of intact, full-length proteins. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in various protein purification workflows. Careful consideration of the target proteases and the appropriate working concentrations will maximize the yield and purity of the protein of interest.

References

Leupeptin's Efficacy in Halting Trypsin Activity: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Note: Determining the Optimal Working Concentration of Leupeptin (B1674832) for Trypsin Inhibition

This compound, a microbial-derived peptide, is a potent and widely utilized reversible inhibitor of serine and cysteine proteases. Its efficacy in targeting trypsin makes it an invaluable tool in various research and drug development applications, from protecting proteins during extraction to studying specific enzymatic pathways. This document provides a comprehensive overview of this compound's working concentration for trypsin inhibition, detailed experimental protocols, and its mechanism of action.

Quantitative Data Summary

The effective concentration of this compound for inhibiting trypsin can vary based on experimental conditions such as substrate concentration, buffer composition, and temperature. The following table summarizes key quantitative data for this compound's interaction with trypsin.

ParameterValueNotesSource(s)
Suggested Working Concentration 1 - 100 µMA general range recommended for most applications.[1][2][3][4][5]
Inhibition Constant (Ki) 0.13 - 35 nMRepresents the dissociation constant of the enzyme-inhibitor complex. Lower values indicate tighter binding. The variability may be due to different experimental conditions or trypsin sources.
50% Inhibitory Concentration (IC50/ID50) ~0.8 µM - 36 µg/mLThe concentration of this compound required to inhibit 50% of trypsin activity. This value is highly dependent on the substrate and its concentration.

Mechanism of Action: Covalent Inhibition

This compound functions as a competitive transition-state inhibitor. Its C-terminal argininal (B8454810) residue mimics the natural arginine substrate of trypsin. The aldehyde group of the argininal forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue within the active site of trypsin. This stable complex effectively blocks the enzyme's catalytic activity.

G cluster_0 Trypsin Active Site Trypsin Trypsin ActiveSite Serine Residue (Ser195-OH) InhibitedComplex Covalent Hemiacetal Adduct (Inactive Trypsin-Leupeptin Complex) ActiveSite->InhibitedComplex This compound This compound (with Argininal-CHO) This compound->InhibitedComplex Forms covalent bond G cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_reaction 3. Inhibition Reaction cluster_measurement 4. Enzymatic Reaction & Measurement cluster_analysis 5. Data Analysis A Prepare Stocks: - Trypsin - this compound - BApNA Substrate B Add this compound Dilutions (or Buffer for Control) to 96-well plate A->B C Add Trypsin Solution to all wells (except blank) B->C D Pre-incubate plate at 25°C for 15-20 min C->D E Initiate reaction by adding BApNA Working Solution D->E F Measure Absorbance at 410 nm (Kinetic Readings) E->F G Calculate Reaction Rates (ΔA410/min) F->G H Determine % Inhibition G->H I Plot % Inhibition vs. [this compound] to calculate IC50 H->I

References

Leupeptin in Protease Inhibitor Cocktails: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of leupeptin (B1674832) as a critical component of protease inhibitor cocktails for preventing protein degradation during experimental procedures. Detailed protocols for cell lysis, protein extraction, and downstream applications are included, along with quantitative data and visualizations to aid in experimental design and execution.

Introduction to this compound and Protease Inhibition

When cells are lysed, endogenous proteases are released from cellular compartments, which can rapidly degrade proteins of interest.[1] This proteolytic degradation can lead to lower protein yields and compromised experimental results.[1] Protease inhibitor cocktails are essential additives to lysis buffers to preserve the integrity of protein samples.[2][3]

This compound is a naturally occurring tripeptide that acts as a reversible, competitive inhibitor of a broad range of serine and cysteine proteases.[4][5] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its aldehyde group and the hydroxyl or thiol group in the active site of the protease.[4][6] this compound is effective against proteases such as trypsin, plasmin, cathepsins, and calpain.[7][8] It is a crucial component of many protease inhibitor cocktails due to its broad-spectrum activity.

Data Presentation: Efficacy of Protease Inhibition

The inclusion of a protease inhibitor cocktail containing this compound significantly enhances the stability of proteins in cell lysates. This can be observed both qualitatively by techniques like Western blotting and quantitatively through protein yield and protease activity assays.

Table 1: Commonly Used Protease Inhibitor Cocktail Recipe (100X Stock)

This table provides a typical recipe for a homemade 100X protease inhibitor cocktail. The final concentration in the lysis buffer should be 1X.

InhibitorTarget ProteasesStock Solution Concentration (100X)Final (1X) Concentration
AprotininSerine Proteases2 mg/mL in H₂O2 µg/mL
This compound Serine and Cysteine Proteases 10 mM in H₂O or DMSO 10 µM
Pepstatin AAspartic Proteases1 mM in Methanol or DMSO1 µM
PMSF or AEBSFSerine Proteases100 mM in Isopropanol or H₂O1 mM
EDTAMetalloproteases500 mM in H₂O (pH 8.0)5 mM

Note: PMSF is highly unstable in aqueous solutions and should be added to the lysis buffer immediately before use.

Table 2: this compound Inhibition Constants (Ki) and 50% Inhibitory Concentrations (IC50)

This table summarizes the inhibitory potency of this compound against various proteases, providing an indication of its effectiveness.

ProteaseOrganism/SourceKiIC50
TrypsinPorcine3.5 nM2 µg/mL
PlasminHuman3.4 nM8 µg/mL
Cathepsin BHuman4.1 nM0.44 µg/mL
Calpain-10 nM-
KallikreinPorcine-75 µg/mL

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound hemisulfate (MW: 475.6 g/mol )

  • Sterile, deionized water or DMSO

  • Microcentrifuge tubes

Procedure:

  • Weigh out 10 mg of this compound hemisulfate.

  • Dissolve the this compound in 2.1 mL of sterile water or DMSO to achieve a final concentration of 10 mM.[7]

  • Mix thoroughly by vortexing until completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The stock solution is stable for up to one month in water and up to six months in DMSO at -20°C.[9][10]

Protocol for Mammalian Cell Lysis using RIPA Buffer

Materials:

  • Cultured mammalian cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • 100X Protease Inhibitor Cocktail (containing this compound)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Immediately before use, add the 100X protease inhibitor cocktail to the required volume of RIPA buffer to a final concentration of 1X (e.g., add 10 µL of 100X cocktail to 990 µL of RIPA buffer).

  • Add the chilled RIPA buffer with inhibitors to the cells (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford). Note that this compound's aldehyde group may interfere with the Lowry and, to a lesser extent, the Bradford assays.

  • The lysate is now ready for downstream applications or can be stored at -80°C.

Protocol for Immunoprecipitation (IP)

Materials:

  • Cell lysate (prepared as described above)

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Wash Buffer (e.g., IP lysis buffer or a modified, less stringent buffer)

  • Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

Procedure:

  • Pre-clear the lysate by incubating it with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-protein complex.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Discard the supernatant and wash the beads three to five times with ice-cold Wash Buffer. Ensure the protease inhibitor cocktail is included in the wash buffer to maintain protection.

  • After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.

  • Centrifuge to pellet the beads, and the supernatant containing the immunoprecipitated protein is ready for Western blot analysis.

Protocol for Western Blotting

Materials:

  • Protein lysate (prepared as described above)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

Procedure:

  • Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental Workflow for Protein Extraction and Analysis

Experimental_Workflow cluster_lysis Cell Lysis cluster_downstream Downstream Applications cell_culture 1. Cell Culture/ Tissue Sample lysis_buffer 2. Lysis Buffer + Protease Inhibitor Cocktail (with this compound) cell_culture->lysis_buffer homogenization 3. Homogenization/ Incubation on Ice lysis_buffer->homogenization centrifugation 4. Centrifugation (Clarification) homogenization->centrifugation supernatant 5. Collect Supernatant (Protein Lysate) centrifugation->supernatant quantification 6. Protein Quantification supernatant->quantification Proceed to western_blot Western Blot quantification->western_blot immunoprecipitation Immunoprecipitation quantification->immunoprecipitation mass_spec Mass Spectrometry quantification->mass_spec

Caption: A typical workflow for protein extraction using a protease inhibitor cocktail and subsequent downstream applications.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is implicated in many cancers.[8] Studying the phosphorylation status of EGFR and its downstream targets requires efficient inhibition of both proteases and phosphatases during cell lysis to preserve these transient post-translational modifications.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 P Recruits PI3K PI3K EGFR->PI3K P Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified diagram of the EGFR signaling pathway, highlighting key components often analyzed by Western blot.

By following these detailed protocols and understanding the critical role of this compound within a comprehensive protease inhibitor cocktail, researchers can significantly improve the quality and reliability of their experimental data.

References

In Vivo Application of Leupeptin in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leupeptin (B1674832), a naturally derived tripeptide, is a potent, reversible inhibitor of a broad spectrum of proteases, including those in the serine, cysteine, and threonine classes.[1][2] Its ability to inhibit key cellular enzymes such as calpains and cathepsins makes it an invaluable tool for in vivo studies in mouse models, particularly in the investigation of pathways related to protein degradation, autophagy, and various disease pathologies.[3][4] this compound's low toxicity in animal models further enhances its utility for in vivo applications.[5] These notes provide detailed protocols and data for the effective use of this compound in murine research.

Mechanism of Action

This compound primarily functions by inhibiting lysosomal and cytosolic proteases. It forms a covalent hemiacetal adduct with the active site of serine and cysteine proteases, effectively blocking their activity.[6] This inhibition prevents the degradation of target proteins, leading to their accumulation. This is particularly useful for studying processes like autophagy, where the inhibition of lysosomal degradation allows for the measurement of autophagic flux.[7][8]

The primary signaling pathway inhibited by this compound in the context of autophagy is the final step of the pathway: the fusion of autophagosomes with lysosomes and the subsequent degradation of the autophagosomal contents by lysosomal hydrolases. By inhibiting these hydrolases (e.g., cathepsins), this compound causes the accumulation of autolysosomes and autophagic substrates like LC3b-II and p62.[7]

Applications in Mouse Models

This compound has been utilized in a variety of mouse models to investigate fundamental biological processes and the pathology of several diseases:

  • Measurement of Autophagic Flux: this compound is a cornerstone of in vivo autophagy assays. By blocking the degradation of autophagosomes, it allows for the quantification of autophagic activity (flux) by measuring the accumulation of markers like LC3-II.[7][9][10]

  • Neurodegenerative Diseases: this compound has been used to induce neuropathological changes in vivo that mimic aspects of neurodegenerative diseases, such as the accumulation of α-synuclein, a key protein in Parkinson's disease.[5]

  • Muscular Dystrophy: It has been explored for its potential therapeutic effects in models of muscular dystrophy by inhibiting proteases involved in muscle breakdown.[11][12]

  • Hearing Loss: Research in animal models has shown that this compound can protect auditory hair cells from damage induced by noise and certain antibiotics.[5]

  • Motoneuron Degeneration: this compound treatment has been shown to improve motoneuron survival and muscle function in models of nerve injury by inhibiting calpains.[4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the in vivo application of this compound in mouse models.

Table 1: this compound Dosage and Administration

Mouse ModelDosage Range (mg/kg)Administration RouteFrequencyReference(s)
C57BL/6NCrl (M)9, 18, 36, 40Intraperitoneal (i.p.)Single injection[1][7][13]
Generic Mouse15.5Intraperitoneal (i.p.)Twice daily[14]
Strain A0.1% in dietOral (in diet)Continuous[15]
Rat (Nerve Crush)Silicon implantLocal (spinal cord)Sustained release[4]

Table 2: In Vivo Effects of this compound on Autophagy Markers

OrganTreatmentMarkerFold Increase / EffectReference(s)
Liver40 mg/kg this compound, i.p., 1-4hLC3b-IITime-dependent increase, highest and most sustained accumulation among organs tested.[7]
Lung20 mg/kg this compound, i.p., 1hLC3b-IIIncreased levels in dense vesicular fractions (lysosomes/autophagosomes).[7]
Spleen40 mg/kg this compound, i.p., 1-4hLC3b-IILeast accumulation compared to other organs.[7]
Liver40 mg/kg this compound, i.p.p62Accumulation of p62 monomer and SDS-stable complexes.[7]
LiverStarvation + 40 mg/kg this compound, i.p.LC3b-II45% increase in turnover compared to fed controls.[7]

Experimental Protocols

Protocol 1: In Vivo Autophagic Flux Assay Using this compound

This protocol is adapted from studies characterizing macroautophagic flux in vivo.[7]

Materials:

  • This compound hemisulfate salt (e.g., from Sigma-Aldrich, Merck)[6]

  • Phosphate-buffered saline (PBS), sterile

  • C57BL/6 mice (or other desired strain)

  • Syringes and needles for intraperitoneal injection

  • Tissue harvesting tools

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors (excluding this compound initially)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies for LC3b and p62)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound hemisulfate salt in sterile PBS to a final concentration of 4 mg/mL. Ensure it is fully dissolved. Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Administer this compound solution to mice via intraperitoneal (i.p.) injection at a dose of 40 mg/kg body weight.

    • For control animals, inject an equivalent volume of sterile PBS.

  • Time Course and Tissue Collection:

    • Sacrifice mice at various time points after injection (e.g., 0, 30, 60, 120, 240 minutes) to analyze the kinetics of LC3b-II accumulation. A 4-hour time point is often sufficient to observe significant accumulation.[7]

    • Harvest organs of interest (e.g., liver, lung, spleen, heart, muscle) quickly and flash-freeze in liquid nitrogen or proceed directly to protein extraction.

  • Protein Extraction and Analysis:

    • Homogenize tissues in lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Perform Western blot analysis to detect and quantify the levels of LC3b-II and p62. It is crucial to resolve LC3b-I and LC3b-II bands clearly.

    • Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).

  • Data Interpretation:

    • An increase in the LC3b-II/LC3b-I ratio or total LC3b-II levels in this compound-treated mice compared to PBS-treated controls indicates the rate of autophagic flux.

Protocol 2: Long-term Administration of this compound for Chronic Disease Models

This protocol is a general guideline based on studies involving repeated this compound administration.[14]

Materials:

  • This compound hemisulfate salt

  • Sterile PBS

  • Mouse model of the disease of interest

Procedure:

  • Dosing Regimen:

    • Administer this compound via i.p. injection at a dose of 15.5 mg/kg twice daily.[14] The exact dose and frequency may need to be optimized for the specific mouse model and desired effect.

    • Alternatively, this compound can be administered continuously in the diet at a concentration of 0.1%.[15]

  • Monitoring:

    • Monitor the health of the animals regularly, including body weight and general behavior, as long-term protease inhibition can have unforeseen effects.

    • Be aware of potential paradoxical effects, such as the reported increase in cathepsin B activity with repeated this compound administration.[11][14]

  • Endpoint Analysis:

    • At the end of the treatment period, harvest tissues for histological, biochemical, or functional analysis as required by the specific study aims.

Visualizations

Leupeptin_Mechanism_of_Action cluster_Cell Cell Cytosol Cytosol Autophagosome Autophagosome (contains LC3-II) Cytosol->Autophagosome Autophagy Induction Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (contains Cathepsins) Lysosome->Autolysosome Fusion Degradation Degradation of Contents Autolysosome->Degradation Proteolysis This compound This compound This compound->Autolysosome Inhibits Cathepsins

Caption: this compound inhibits lysosomal proteases, blocking autophagic degradation.

Autophagic_Flux_Assay_Workflow cluster_Workflow Experimental Workflow cluster_Treatment Treatment Groups start Start: Mouse Cohorts PBS Control: PBS Injection (i.p.) start->PBS This compound Experimental: This compound Injection (i.p.) start->this compound Time Time Course (e.g., 0-4 hours) PBS->Time This compound->Time Harvest Tissue Harvest (e.g., Liver) Time->Harvest Analysis Western Blot Analysis (LC3b, p62) Harvest->Analysis Result Quantify Autophagic Flux Analysis->Result

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Degradation in the Presence of Leupeptin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent protein degradation during their experiments, even when using the protease inhibitor Leupeptin.

Frequently Asked Questions (FAQs)

Q1: I'm using this compound in my lysis buffer, but I'm still observing significant degradation of my protein of interest. What could be the problem?

A1: While this compound is an effective inhibitor of many serine and cysteine proteases, it does not inhibit all classes of proteases.[1][2][3] Your protein may be targeted by proteases that are not inhibited by this compound, such as metalloproteases or aspartic proteases.[3] Additionally, improper storage or handling of this compound can lead to a loss of its inhibitory activity. It's also possible that the concentration of this compound is insufficient for the level of protease activity in your sample.

Q2: How can I determine if my protein is being degraded by a class of protease that this compound doesn't inhibit?

A2: A common strategy is to use a broader-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes.[4] Many commercial cocktails include inhibitors for serine, cysteine, aspartic, and metalloproteases. If you see a reduction in degradation after switching to a comprehensive cocktail, it's likely that your protein was being targeted by a protease class not inhibited by this compound alone. You can also add specific inhibitors for other protease classes to your this compound-containing buffer. For example, adding EDTA will inhibit metalloproteases.

Q3: What is the recommended working concentration for this compound?

A3: The suggested working concentration for this compound is typically between 1-10 µM (approximately 0.5-5 µg/mL). However, if you are working with tissues or cell lines known to have high proteolytic activity, you may need to optimize the concentration and potentially use the higher end of this range or even exceed it.

Q4: How should I properly store and handle my this compound stock solution?

A4: Proper storage is critical to maintain this compound's efficacy. Lyophilized this compound should be stored at -20°C. Once reconstituted, stock solutions are stable for about one week at 4°C and for up to one to six months when aliquoted and stored at -20°C to prevent multiple freeze-thaw cycles. This compound is soluble in water, ethanol, and DMSO.

Q5: Could other factors during my experimental workflow be contributing to protein degradation?

A5: Yes, several factors can contribute to protein degradation. It is crucial to work quickly and keep samples on ice or at 4°C at all times during protein extraction and purification to minimize endogenous protease activity. The age of the lysate can also lead to increased degradation. Ensure that your lysis buffer has an appropriate pH and ionic strength for your protein of interest, as suboptimal conditions can lead to protein unfolding and increased susceptibility to proteases.

Troubleshooting Guide

If you are experiencing protein degradation despite using this compound, follow these troubleshooting steps:

Troubleshooting_Workflow start Start: Protein Degradation Observed with this compound check_inhibitor Step 1: Verify this compound Integrity & Concentration|Is the stock solution fresh and properly stored?|Is the working concentration optimal? start->check_inhibitor add_cocktail Step 2: Use a Broad-Spectrum Protease Inhibitor Cocktail|Does the cocktail inhibit serine, cysteine, aspartic, and metalloproteases? check_inhibitor->add_cocktail If degradation persists optimize_lysis Step 3: Optimize Lysis & Handling Conditions|Are samples kept consistently cold (on ice or at 4°C)?|Is the lysis buffer pH and composition optimal?|Are you working quickly? add_cocktail->optimize_lysis If degradation persists check_sample Step 4: Evaluate Sample-Specific Protease Activity|Is the cell/tissue type known for high protease levels?|Consider a protease activity assay. optimize_lysis->check_sample If degradation persists outcome_resolved Outcome: Protein Degradation Reduced check_sample->outcome_resolved If degradation is reduced at any step outcome_unresolved Outcome: Degradation Persists check_sample->outcome_unresolved If degradation still persists consult Further Action: Consult Literature or Technical Support outcome_unresolved->consult

Quantitative Data Summary

The effectiveness of a protease inhibitor is often described by its inhibition constant (Ki), which indicates the concentration required to produce half-maximum inhibition. A lower Ki value signifies a more potent inhibitor.

Table 1: Inhibition Constants (Ki) of this compound for Various Proteases

ProteaseProtease ClassKi Value
Cathepsin BCysteine Protease4.1 nM - 6 nM
CalpainCysteine Protease10 nM
TrypsinSerine Protease3.5 nM - 35 nM
PlasminSerine Protease3.4 nM - 3.4 µM
KallikreinSerine Protease19 µM

Table 2: Common Components of Broad-Spectrum Protease Inhibitor Cocktails

InhibitorTarget Protease Class
This compoundSerine and Cysteine Proteases
AprotininSerine Proteases
Pepstatin AAspartic Proteases
E-64Cysteine Proteases
AEBSFSerine Proteases
BestatinAminopeptidases
EDTAMetalloproteases

Experimental Protocols

Protocol 1: Cell Lysis with a Comprehensive Protease Inhibitor Cocktail

  • Preparation: Prepare your lysis buffer of choice (e.g., RIPA, NP-40) and keep it on ice.

  • Add Inhibitors: Immediately before use, add your protease inhibitor cocktail to the lysis buffer at the manufacturer's recommended concentration (e.g., 1X). If your cocktail does not contain a metalloprotease inhibitor and it is not contraindicated for downstream applications, add EDTA to a final concentration of 1-5 mM. If you are also studying protein phosphorylation, add phosphatase inhibitors at this stage.

  • Cell Harvesting: Wash cells with ice-cold PBS.

  • Lysis: Add the chilled lysis buffer containing the inhibitors to the cell pellet or plate.

  • Incubation: Incubate on ice for 15-30 minutes, with occasional vortexing.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a pre-chilled tube.

  • Quantification and Storage: Determine the protein concentration and either use the lysate immediately or aliquot and store at -80°C for future use.

Visualizations

Protease_Classes_and_Inhibitors cluster_proteases Major Protease Classes cluster_inhibitors Common Protease Inhibitors serine Serine Proteases cysteine Cysteine Proteases aspartic Aspartic Proteases metallo Metalloproteases This compound This compound This compound->serine This compound->cysteine aprotinin_aebsf Aprotinin, AEBSF aprotinin_aebsf->serine e64 E-64 e64->cysteine pepstatin Pepstatin A pepstatin->aspartic edta EDTA edta->metallo

Leupeptin_Mechanism protease Serine/Cysteine Protease Active Site Ser-OH or Cys-SH complex Covalent Hemiacetal/Thiohemiacetal Adduct Inactivated Protease protease:sh->complex Reversible Binding This compound This compound Argininal (Aldehyde) This compound:cho->complex

References

Technical Support Center: Optimizing Leupeptin Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing leupeptin (B1674832) concentration for their specific cell lines and experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

A1: The generally recommended starting concentration for this compound is between 1-10 µM. However, the optimal concentration can vary significantly depending on the cell line, the specific application (e.g., cell lysis for western blotting or live-cell imaging), and the duration of the treatment. For cell lysates, a common concentration is 5-10 µg/mL.[1][2][3][4]

Q2: How can I determine the optimal this compound concentration for my specific cell line?

A2: The best approach is to perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing two key factors: its efficacy in preventing protein degradation and its potential cytotoxicity.

Q3: What are the signs of this compound-induced cytotoxicity?

A3: High concentrations of this compound can be toxic to cells. Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding and detachment), and a reduction in metabolic activity. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line.

Q4: How can I assess for protein degradation to know if my this compound concentration is too low?

A4: Protein degradation can be assessed by western blotting. If your protein of interest appears as multiple bands (especially at lower molecular weights) or if the band intensity is weaker than expected, it could be a sign of degradation by proteases. Including a positive control (a sample known to have stable protein) and a negative control (a lysate prepared without any protease inhibitors) can help in making this determination.

Q5: How stable is this compound in solution?

A5: this compound is relatively stable in aqueous solutions. A stock solution can be stored for about a week at 4°C or for up to a month at -20°C. However, at working concentrations in cell culture media, its stability is reduced to a few hours. It is recommended to add fresh this compound to your experiments as needed.

Troubleshooting Guides

Issue 1: High background or multiple non-specific bands in Western Blot

Possible Cause: Inadequate protease inhibition, leading to protein degradation.

Troubleshooting Steps:

  • Increase this compound Concentration: Your current concentration of this compound may be too low to effectively inhibit all relevant proteases. Try increasing the concentration in your lysis buffer.

  • Use a Protease Inhibitor Cocktail: this compound is a reversible inhibitor of serine and cysteine proteases.[4] However, other classes of proteases (e.g., metalloproteases, aspartic proteases) may be active in your lysate. Using a broad-spectrum protease inhibitor cocktail that contains inhibitors for multiple protease classes can be more effective.

  • Work Quickly and at Low Temperatures: Protease activity increases with temperature. Ensure that all steps of your protein extraction are performed on ice or at 4°C to minimize degradation.[1]

Issue 2: Low cell viability or altered cell morphology after treatment

Possible Cause: this compound concentration is too high, leading to cytotoxicity.

Troubleshooting Steps:

  • Perform a Cytotoxicity Assay: It is essential to determine the cytotoxic threshold of this compound for your specific cell line. Use assays like the MTT or LDH assay to test a range of concentrations.

  • Titrate Down the this compound Concentration: Based on the cytotoxicity assay results, reduce the this compound concentration to a level that maintains high cell viability while still providing adequate protease inhibition.

  • Reduce Incubation Time: If a higher concentration is necessary for effective protease inhibition, consider reducing the duration of the treatment to minimize toxic effects.

Data Presentation

Table 1: Recommended this compound Concentrations for Cell Lysate Preparation (for Western Blotting)

Cell LineRecommended Concentration (in Lysis Buffer)Reference
Jurkat10 µM or 5 µg/mL[4][5]
HeLa5 µg/mL or a 1000x stock of 10 mg/mL[2][6]
MCF-72 µg/mL or 5 µg/mL[3][7]
HepG2Included in protease inhibitor cocktail[8][9][10]
RAW 264.75 µg/mL
SH-SY5Y10 µg/mL[11]
A549Included in protease inhibitor cocktail[12][13][14]
PC-3Included in RIPA Lysis Buffer System[15]
LNCaPIncluded in RIPA buffer with other inhibitors[16][17]
BV-2Not specified, but protease inhibitors used[18]

Note: These are starting recommendations. The optimal concentration should be determined empirically for your specific experimental conditions.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for this compound) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

Materials:

  • Cells of interest

  • This compound

  • 96-well plate

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with a range of this compound concentrations as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a plate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay Assessment cluster_analysis Data Analysis start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat_cells Treat cells with this compound concentrations adhere->treat_cells prep_this compound Prepare serial dilutions of this compound prep_this compound->treat_cells incubate Incubate for desired duration (e.g., 24h) treat_cells->incubate cytotoxicity Cytotoxicity Assay (MTT or LDH) incubate->cytotoxicity western_blot Western Blot for Protein Degradation incubate->western_blot analyze_viability Determine Max. Non-toxic Concentration cytotoxicity->analyze_viability analyze_degradation Assess Protease Inhibition Efficacy western_blot->analyze_degradation optimize Select Optimal this compound Concentration analyze_viability->optimize analyze_degradation->optimize

Caption: Workflow for optimizing this compound concentration.

Autophagy_Pathway cluster_autophagy Autophagy Signaling Pathway autophagosome Autophagosome formation fusion Fusion autophagosome->fusion lysosome Lysosome lysosome->fusion autolysosome Autolysosome degradation Degradation of cellular components autolysosome->degradation fusion->autolysosome This compound This compound This compound->degradation Inhibits

References

Leupeptin Technical Support Center: Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing leupeptin (B1674832) as a protease inhibitor, ensuring its stability and understanding its degradation is paramount for reproducible and accurate experimental outcomes. This technical support center provides a comprehensive guide to the stability of leupe.ptin in aqueous solutions, addressing common questions and troubleshooting potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store lyophilized this compound and its stock solutions?

A1: Lyophilized this compound should be stored at -20°C for long-term stability, where it can be stable for up to two years[1][2].

For stock solutions, the storage conditions depend on the solvent and desired duration of use. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the peptide[1][3]. Flash-freezing in liquid nitrogen or a dry ice/ethanol bath is preferable to slow freezing[2].

Q2: How stable is this compound in aqueous stock solutions?

A2: A 10 mM aqueous stock solution of this compound is reported to be stable for one week at 4°C and for at least one month when stored at -20°C[4][5][6]. Some sources suggest stability for up to six months at -15 to -25°C, especially if stored under nitrogen.

Q3: Is DMSO a suitable solvent for this compound stock solutions, and how does its stability compare to aqueous solutions?

Q4: What is the stability of this compound at working concentrations?

A4: At typical working concentrations of 10-100 µM in aqueous solutions, this compound is stable for only a few hours[4][5][6]. Therefore, it is recommended to add this compound to your experimental buffer shortly before use. For intermittent use over several hours, the working solution should be kept on ice[4].

This compound Stability and Degradation Data

The primary mechanisms of this compound degradation in aqueous solutions are racemization of the C-terminal L-argininal and oxidation of the aldehyde group[4][6]. The D-arginal form of this compound is inactive[6]. Oxidation of the aldehyde to a carboxylate results in a compound with some remaining inhibitory activity, though it is less potent than the original molecule.

In aqueous solutions, this compound exists in equilibrium between the aldehyde, a hydrated form, and a cyclized carbinolamine[8]. This can result in multiple peaks during HPLC analysis[5].

Table 1: Stability of this compound Stock Solutions

SolventConcentrationStorage TemperatureStability Duration
Water10 mM4°C1 week[4][5][6]
Water10 mM-20°C1 month[4][5][6]
WaterNot specified-15 to -25°C (under N₂)At least 6 months
WaterNot specified-80°C6 months[3]
DMSO10 mM-20°CUp to 3 months[1][7]
EthanolNot specified-20°CUp to 3 months[2][7]
MethanolNot specified-20°CUp to 3 months[2][7]

Troubleshooting Guide

Problem 1: Loss of this compound activity in my experiment.

  • Cause: Degradation of this compound in the working solution.

    • Solution: this compound is only stable for a few hours at working concentrations in aqueous buffers[4][5][6]. Prepare fresh working solutions before each experiment and keep them on ice. For long-term experiments, consider adding fresh this compound periodically.

  • Cause: Improper storage of stock solutions.

    • Solution: Ensure stock solutions are stored at the recommended temperatures and are not subjected to multiple freeze-thaw cycles[1][3]. Aliquoting is crucial for maintaining activity.

  • Cause: pH of the experimental buffer.

    • Solution: While specific data on pH-dependent degradation is limited, peptide stability can be pH-sensitive. If you suspect pH is an issue, you may need to empirically determine the stability in your specific buffer system.

Problem 2: My protein concentration readings are inaccurate when using Bradford or Lowry assays.

  • Cause: Interference from the aldehyde group of this compound.

    • Solution: The aldehyde group in this compound can act as a reducing agent, which interferes with protein determination assays like the Lowry and, to a lesser extent, the Bradford assay[4][5].

      • Option 1: Use a compatible protein assay. Consider using a protein assay that is less susceptible to interference from reducing agents.

      • Option 2: Remove the interfering substance. You can precipitate the protein using methods like trichloroacetic acid (TCA) or acetone (B3395972) precipitation. After precipitation, the protein pellet is washed and then resuspended in a buffer compatible with the protein assay.

      • Option 3: Buffer exchange. Use dialysis or desalting columns to exchange the buffer containing this compound with a compatible buffer before performing the protein assay.

      • Option 4: Run a control. Prepare a blank sample containing the same concentration of this compound as your experimental samples to measure the background signal and subtract it from your readings.

Problem 3: I am observing protein degradation in my cell culture experiments despite adding this compound.

  • Cause: Instability of this compound in cell culture media over time.

    • Solution: The stability of this compound in complex media like DMEM or RPMI at 37°C is limited. For long-term cell culture experiments, it may be necessary to replenish the this compound-containing media every 24-48 hours to maintain effective protease inhibition. The exact frequency may need to be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Reconstitution: To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound hemisulfate (MW: 475.6 g/mol ) in 1 mL of sterile, purified water or DMSO.

  • Mixing: Vortex gently until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. Refer to Table 1 for stability information.

Protocol 2: Assessing this compound Activity (Protease Inhibition Assay)

This protocol provides a general workflow to test the inhibitory activity of your this compound solution using a generic protease assay kit (e.g., using a fluorescently labeled casein substrate).

  • Prepare Reagents:

    • Protease solution (e.g., Trypsin) at a concentration that gives a robust signal in your assay.

    • Substrate solution (e.g., FITC-casein) at the recommended concentration.

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound working solutions at various concentrations (e.g., 0, 1, 10, 50, 100 µM).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer.

    • Add the this compound working solutions to the respective wells.

    • Add the protease solution to all wells (except for a no-protease control) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate at the optimal temperature for the protease (e.g., 37°C) for a set amount of time (e.g., 60 minutes).

    • Stop the reaction (if necessary, as per the kit instructions, e.g., by adding a stop solution).

    • Measure the fluorescence (or absorbance) using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (no-protease control).

    • Calculate the percentage of inhibition for each this compound concentration compared to the no-inhibitor control.

    • This allows you to confirm the activity of your this compound stock.

Visualizations

Leupeptin_Degradation_Pathway This compound This compound (Active Inhibitor) Racemized Racemized this compound (Inactive) This compound->Racemized Racemization of L-arginal Oxidized Oxidized this compound (Reduced Activity) This compound->Oxidized Oxidation of aldehyde group

Figure 1. Primary degradation pathways of this compound in aqueous solutions.

Troubleshooting_Workflow Start Loss of Protease Inhibition Observed Check_Working_Sol Is the working solution fresh (prepared < few hours ago)? Start->Check_Working_Sol Check_Stock_Sol How was the stock solution stored? Check_Working_Sol->Check_Stock_Sol Yes Prepare_Fresh Prepare fresh working solution and keep on ice. Check_Working_Sol->Prepare_Fresh No Review_Storage Review storage protocol: - Aliquoted? - Correct temperature? - Freeze-thaw cycles? Check_Stock_Sol->Review_Storage Check_Assay Are there known interferences with your assay? Consider_Interference Consider assay interference (e.g., with protein assays). Check_Assay->Consider_Interference Review_Storage->Check_Assay Proper Storage New_Stock Prepare new stock solution from lyophilized powder. Review_Storage->New_Stock Improper Storage Troubleshoot_Assay Use alternative assay or remove inhibitor before measurement. Consider_Interference->Troubleshoot_Assay

Figure 2. A logical workflow for troubleshooting loss of this compound activity.

References

How to properly store Leupeptin stock solutions to maintain activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Leupeptin stock solutions to ensure optimal activity in your research.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reconstituting lyophilized this compound?

A1: this compound hemisulfate is soluble in several common laboratory solvents. You can use water, DMSO, ethanol, or methanol (B129727) to prepare your stock solution.[1][2][3] For instance, a 10 mM stock solution can be prepared by reconstituting 5 mg of this compound powder in 1.05 mL of DMSO.[1] Water is also a common choice, with solubility reported up to 50 mg/mL.[4]

Q2: How should I store my this compound stock solution for long-term use?

A2: For long-term storage, it is highly recommended to store this compound stock solutions at -20°C. Some sources suggest that storage at -80°C can extend stability even further, for up to a year. To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.

Q3: How long will my this compound stock solution remain active when stored at -20°C?

A3: The stability of this compound stock solutions at -20°C can vary depending on the solvent and specific laboratory conditions, but generally ranges from one to six months. Some manufacturers state that a solution stored at -20°C can be used within 3 months to prevent loss of potency.

Q4: Can I store my this compound stock solution in the refrigerator at 4°C?

A4: Refrigeration at 2-8°C is only suitable for short-term storage. An aqueous solution of this compound is stable for approximately one week at 4°C. For any storage longer than a week, freezing is necessary.

Q5: My experiment requires a working solution of this compound. How long is it stable?

A5: this compound at typical working concentrations (10-100 µM) is only stable for a few hours. It is recommended to prepare the working solution fresh for each experiment. If you need to use it intermittently over several hours, the stock solution should be kept on ice.

This compound Stock Solution Stability Data

Storage TemperatureSolventConcentrationDuration of Stability
-80°CDMSO or other appropriate solventStock SolutionUp to 1 year
-20°CWater, DMSO, EthanolStock Solution1 to 6 months
4°CWater10 mM Stock SolutionUp to 1 week
Room TemperatureN/AWorking Solution (10-100 µM)A few hours

Troubleshooting Guide

If you are experiencing a loss of this compound activity in your experiments, consult the following troubleshooting guide.

Problem: Reduced or no inhibition of target proteases.

This workflow will help you identify the potential cause of this compound inactivity.

Leupeptin_Troubleshooting start Start: Reduced Protease Inhibition check_storage 1. Verify Stock Solution Storage Conditions start->check_storage improper_storage Improper Storage: Stored at 4°C > 1 week or room temperature? check_storage->improper_storage check_age 2. Check Age of Stock Solution old_stock Stock Exceeds Recommended Age? check_age->old_stock check_freeze_thaw 3. Review Handling: Freeze-Thaw Cycles multiple_cycles Multiple Freeze-Thaw Cycles? check_freeze_thaw->multiple_cycles prepare_new Action: Prepare Fresh Stock Solution improper_storage->check_age No improper_storage->prepare_new Yes old_stock->check_freeze_thaw No old_stock->prepare_new Yes multiple_cycles->prepare_new Yes multiple_cycles->prepare_new No, consider other experimental factors

Caption: Troubleshooting workflow for this compound inactivity.

Experimental Protocol: Assessing this compound Activity

This protocol provides a general method for testing the inhibitory activity of your this compound stock solution using trypsin as a model serine protease.

Materials:

  • This compound stock solution

  • Trypsin (e.g., TPCK-treated)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dilute your this compound stock solution to various working concentrations (e.g., 0, 1, 5, 10, 50 µM) in Tris-HCl buffer.

    • Prepare a working solution of trypsin in Tris-HCl buffer.

    • Prepare a working solution of L-BAPA in a suitable solvent (e.g., DMSO) and then dilute in Tris-HCl buffer.

  • Set up the Reaction:

    • In a 96-well plate, add your this compound dilutions.

    • Add the trypsin solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibition.

    • Initiate the reaction by adding the L-BAPA substrate to each well.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The release of p-nitroaniline from L-BAPA results in a yellow color.

    • Calculate the initial reaction rates (V₀) for each this compound concentration.

  • Analyze Data:

    • Plot the reaction rate as a function of this compound concentration. A decrease in reaction rate with increasing this compound concentration indicates active inhibition.

This compound Degradation Pathway

The primary mechanism of this compound inactivation is the racemization of the L-arginal residue to the D-arginal form, which is inactive.

Leupeptin_Degradation active Active this compound (L-arginal form) inactive Inactive this compound (D-arginal form) active->inactive Racemization (Loss of Activity)

Caption: Simplified this compound inactivation pathway.

References

Potential interference of Leupeptin in Bradford protein assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential interference of Leupeptin in the Bradford protein assay. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Bradford protein assay?

The Bradford protein assay is a colorimetric method used to determine the concentration of total protein in a solution.[1] The assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. In an acidic environment, the dye exists in a reddish-brown form with an absorbance maximum at 465 nm. When the dye binds to proteins, it stabilizes the blue form of the dye, shifting the absorbance maximum to 595 nm.[2] This color change is proportional to the amount of protein in the sample. The dye primarily interacts with basic amino acid residues, particularly arginine and lysine, through ionic and hydrophobic interactions.[2][3]

Q2: What is this compound and why is it used in protein samples?

This compound is a naturally occurring tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible inhibitor of serine and cysteine proteases.[4] It is commonly added to cell lysis buffers to prevent the degradation of proteins of interest by proteases that are released during sample preparation.

Q3: Can this compound interfere with the Bradford protein assay?

Yes, this compound can interfere with the Bradford protein assay. The interference arises from the chemical structure of this compound, which contains an arginine residue. Since the Bradford assay's mechanism involves the binding of Coomassie dye to arginine residues, the presence of this compound can lead to a false-positive signal, resulting in an overestimation of the actual protein concentration.

Q4: At what concentration does this compound interfere with the Bradford assay?

The interference of this compound is concentration-dependent. According to technical documentation from Thermo Fisher Scientific, this compound is compatible with their Pierce Bradford Protein Assay Kit at concentrations up to 10 mg/L.[4] Above this concentration, significant interference may occur.

Q5: What are the visible signs of this compound interference in a Bradford assay?

The primary sign of this compound interference is a higher-than-expected absorbance reading at 595 nm, leading to a calculated protein concentration that is erroneously high. This can be particularly noticeable in samples with low actual protein content but a high concentration of this compound.

Q6: Are there alternative protein assays that are less susceptible to interference from this compound?

Yes, several alternative protein assays are available that are less prone to interference from small molecules like this compound. The Bicinchoninic Acid (BCA) assay and the Pierce 660 nm Protein Assay are two commonly used alternatives. The BCA assay is based on the reduction of Cu2+ to Cu1+ by protein in an alkaline medium, followed by the chelation of Cu1+ by BCA to produce a colored product.[5] The Pierce 660 nm assay utilizes a proprietary dye-metal complex that binds to proteins in an acidic environment.[2]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing suspected this compound interference in your Bradford protein assay.

Problem: Higher than expected protein concentration in samples containing this compound.

Step 1: Assess the Likelihood of Interference

  • Consult the compatibility table: Check the concentration of this compound in your sample against the known compatibility limits of your Bradford assay kit.

  • Run a this compound-only control: Prepare a sample containing only the lysis buffer with this compound (at the same concentration as in your experimental samples) and measure its absorbance in the Bradford assay. A significant absorbance reading in this control indicates interference.

Step 2: Mitigation Strategies for the Bradford Assay

  • Dilute the sample: If the this compound concentration is only slightly above the compatible limit, diluting your sample might reduce the interference to an acceptable level. However, ensure that your protein concentration remains within the detection range of the assay.

  • Create a custom standard curve: Prepare your protein standards (e.g., BSA) in the same lysis buffer containing this compound that you use for your samples. This can help to compensate for the background signal from this compound.

Step 3: Consider an Alternative Protein Assay

If the interference from this compound in the Bradford assay is significant and cannot be easily mitigated, switching to an alternative protein quantification method is recommended.

  • Bicinchoninic Acid (BCA) Assay: This assay is generally more robust to the presence of various non-protein compounds.

  • Pierce 660 nm Protein Assay: This assay is also known for its compatibility with a wide range of substances commonly found in protein samples.

The logical workflow for troubleshooting this issue can be visualized as follows:

Troubleshooting_Workflow start Start: Suspected this compound Interference in Bradford Assay assess Step 1: Assess Interference - Check this compound concentration - Run this compound-only control start->assess is_interference Is Interference Confirmed? assess->is_interference mitigate Step 2: Mitigate Interference - Dilute sample - Use custom standard curve is_interference->mitigate Yes end_no_interference End: No Significant Interference Proceed with Bradford Assay is_interference->end_no_interference No is_mitigation_successful Is Mitigation Successful? mitigate->is_mitigation_successful alternative_assay Step 3: Use Alternative Assay - BCA Assay - Pierce 660 nm Assay is_mitigation_successful->alternative_assay No end_success End: Protein Concentration Determined Successfully is_mitigation_successful->end_success Yes alternative_assay->end_success

Troubleshooting workflow for this compound interference.

Quantitative Data Summary

The following table summarizes the known compatibility of this compound with the Bradford protein assay.

CompoundCompatible Concentration with Pierce Bradford Protein Assay Kit
This compound10 mg/L
Data sourced from Thermo Fisher Scientific technical documentation.[4]

Experimental Protocols

Standard Bradford Protein Assay Protocol (Microplate)
  • Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations ranging from 0 to 2000 µg/mL.

  • Sample Preparation: Dilute your unknown protein samples to fall within the linear range of the standard curve.

  • Assay Procedure:

    • Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 250 µL of the Bradford reagent to each well.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at or near 595 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance of all other standards and samples. Plot the blank-corrected absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown samples.

Alternative Assay: Bicinchoninic Acid (BCA) Protein Assay Protocol (Microplate)
  • Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.

  • Prepare Protein Standards: Prepare a series of BSA standards with known concentrations.

  • Assay Procedure:

    • Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 200 µL of the BCA working reagent to each well.

    • Mix the plate thoroughly.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm.[5]

  • Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

Alternative Assay: Pierce 660 nm Protein Assay Protocol (Microplate)
  • Prepare Protein Standards: Prepare a series of BSA standards with known concentrations.

  • Assay Procedure:

    • Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.

    • Add 150 µL of the Pierce 660 nm Protein Assay Reagent to each well.

    • Mix the plate on a shaker for 1 minute.

    • Incubate at room temperature for 5 minutes.

  • Measurement: Measure the absorbance at 660 nm.[6]

  • Data Analysis: Generate a standard curve and determine the concentration of the unknown samples as described for the Bradford assay.

The general workflow for these protein assays is illustrated below:

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_standards Prepare Protein Standards add_reagent Add Assay Reagent to Standards and Samples prep_standards->add_reagent prep_samples Prepare Unknown Samples prep_samples->add_reagent incubate Incubate add_reagent->incubate measure_abs Measure Absorbance incubate->measure_abs calc_conc Calculate Concentration using Standard Curve measure_abs->calc_conc

General workflow for colorimetric protein assays.

References

Technical Support Center: Overcoming Limited Membrane Permeability of Leupeptin in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the limited membrane permeability of Leupeptin in live cell experiments.

Frequently Asked Questions (FAQs)

Compound-Related Issues

1. Is this compound cell-permeable? There is conflicting information regarding the cell permeability of this compound. Some sources describe it as cell-permeable, while others state it is not.[1] This discrepancy may be due to variations in experimental conditions, including cell type, compound concentration, and incubation time. It is recommended to empirically determine the permeability of this compound in your specific cell line.

2. What is the mechanism of action of this compound? this compound is a reversible competitive inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, cathepsins, and calpains.[1] It forms a covalent hemiacetal adduct with the serine or cysteine residues in the active site of these proteases, thereby blocking their activity.

3. What are the recommended working concentrations for this compound in cell culture? The effective concentration of this compound can vary depending on the cell type and the specific application. A typical working concentration range is 10-100 µM.[2] However, for some applications, concentrations up to 200 µM have been used.[3] It is advisable to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

4. How should I prepare and store this compound solutions? this compound is soluble in water, and a stock solution can be prepared and stored at -20°C for several months.[1] For use in cell culture, the stock solution should be diluted to the final working concentration in the appropriate culture medium. It is important to note that at working concentrations, the stability of this compound in solution may be limited to a few hours, so fresh dilutions are recommended for each experiment.

Troubleshooting Guide

Issue 1: Low or No Apparent Intracellular Activity of this compound

Potential Cause Troubleshooting Steps
Poor Cell Permeability 1. Increase Concentration: Carefully titrate the this compound concentration upwards, monitoring for cytotoxicity. 2. Increase Incubation Time: Extend the incubation period to allow for greater uptake. 3. Use a Permeabilization Agent: A very low concentration of a gentle permeabilizing agent like digitonin (B1670571) can be used, but this requires careful optimization to avoid significant cell death. 4. Employ a Delivery System: Utilize cell-penetrating peptides (CPPs) or liposomal formulations to enhance intracellular delivery.
Compound Inactivation 1. Enzymatic Degradation: Mammalian cells contain enzymes that can inactivate this compound. Consider this possibility when interpreting long-term experiments. 2. Chemical Instability: Ensure the this compound solution is freshly prepared from a properly stored stock.
Incorrect Readout for Activity 1. Assay Specificity: Confirm that your downstream assay is a reliable indicator of the inhibition of this compound's target proteases in your cell line. 2. Alternative Pathways: Be aware that cells may have compensatory mechanisms that mask the effect of this compound.

Issue 2: High Cytotoxicity Observed

Potential Cause Troubleshooting Steps
High this compound Concentration 1. Dose-Response Curve: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound in your cell line. 2. Work Below Toxic Levels: Use a this compound concentration well below the determined IC50 for your experiments.
Off-Target Effects 1. Inhibition of Essential Proteases: Broad-spectrum inhibition of proteases can disrupt essential cellular processes, leading to toxicity. 2. Use More Specific Inhibitors: If the target protease is known, consider using a more specific inhibitor to minimize off-target effects.
Contamination 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect cell health and response to treatments. 2. Sterile Technique: Ensure strict aseptic techniques are followed during all experimental procedures.

Enhancing this compound Delivery: Methodologies and Protocols

For researchers encountering challenges with this compound's intrinsic permeability, several strategies can be employed to enhance its intracellular delivery.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including other peptides, proteins, and small molecules.

Experimental Protocol: CPP-Leupeptin Conjugation and Delivery

  • Selection of CPP: Choose a well-characterized CPP such as TAT peptide or Penetratin.

  • Conjugation: Synthesize a conjugate where this compound is covalently linked to the CPP, often through a disulfide or amide bond.

  • Purification: Purify the CPP-Leupeptin conjugate using methods like HPLC.

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of the CPP-Leupeptin conjugate in a suitable solvent (e.g., sterile water or PBS).

    • Dilute the conjugate to the desired final concentration in serum-free or complete culture medium.

    • Incubate the cells with the CPP-Leupeptin conjugate for a defined period (e.g., 1-4 hours).

  • Washing: Wash the cells thoroughly with PBS to remove any extracellular conjugate.

  • Analysis: Proceed with your downstream analysis to assess the intracellular activity of this compound.

Liposomal Delivery

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules, facilitating their delivery into cells.

Experimental Protocol: Liposomal Formulation of this compound

  • Liposome Preparation:

    • Prepare a lipid film by dissolving lipids (e.g., DOPC, cholesterol) in an organic solvent and then evaporating the solvent.

    • Hydrate the lipid film with an aqueous solution containing this compound.

    • Sonication or extrusion can be used to create small, unilamellar vesicles.

  • Purification: Remove any unencapsulated this compound by dialysis or size-exclusion chromatography.

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Add the liposomal this compound formulation to the cell culture medium.

    • Incubate for a specified time to allow for cellular uptake.

  • Analysis: Wash the cells and perform the desired downstream assays.

This compound Analogs with Potentially Improved Permeability

Quantitative Data Summary

The following table summarizes hypothetical data that researchers should aim to generate when evaluating different this compound delivery methods.

Delivery Method This compound Concentration Incubation Time Cell Type Intracellular this compound Concentration (µM) Target Protease Inhibition (%) Cell Viability (%)
This compound alone50 µM4 hoursHeLa1.2 ± 0.315 ± 595 ± 3
CPP-Leupeptin10 µM4 hoursHeLa8.5 ± 1.175 ± 892 ± 4
Liposomal this compound10 µM4 hoursHeLa6.7 ± 0.968 ± 794 ± 2

Note: This table is for illustrative purposes. Actual values must be determined experimentally.

Signaling Pathways and Experimental Workflows

This compound's Impact on the Lysosomal Degradation Pathway

This compound is a potent inhibitor of lysosomal proteases, such as cathepsins. Its application in live cells can lead to the accumulation of autophagosomes and disrupt the normal flux of the autophagy-lysosome pathway.

Leupeptin_Lysosomal_Pathway cluster_autophagy Autophagy cluster_lysosome Lysosome Cytosolic Components Cytosolic Components Autophagosome Formation Autophagosome Formation Cytosolic Components->Autophagosome Formation Autophagosome Autophagosome Autophagosome Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Cathepsins Cathepsins Lysosome->Autolysosome Fusion Degradation Products Degradation Products Autolysosome->Degradation Products Degradation This compound This compound This compound->Cathepsins Inhibits

Caption: this compound inhibits cathepsins within the lysosome, blocking autolysate degradation.

Experimental Workflow for Evaluating this compound Delivery

The following workflow outlines the key steps for assessing the efficacy of different this compound delivery strategies.

Leupeptin_Delivery_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment This compound Alone This compound Alone Treatment->this compound Alone CPP-Leupeptin CPP-Leupeptin Treatment->CPP-Leupeptin Liposomal this compound Liposomal this compound Treatment->Liposomal this compound Wash Cells Wash Cells This compound Alone->Wash Cells CPP-Leupeptin->Wash Cells Liposomal this compound->Wash Cells Assess Intracellular Uptake Assess Intracellular Uptake Wash Cells->Assess Intracellular Uptake Assess Target Inhibition Assess Target Inhibition Wash Cells->Assess Target Inhibition Assess Cytotoxicity Assess Cytotoxicity Wash Cells->Assess Cytotoxicity Mass Spectrometry Mass Spectrometry Assess Intracellular Uptake->Mass Spectrometry Analyze Data Analyze Data Mass Spectrometry->Analyze Data Protease Activity Assay Protease Activity Assay Assess Target Inhibition->Protease Activity Assay Protease Activity Assay->Analyze Data MTT/LDH Assay MTT/LDH Assay Assess Cytotoxicity->MTT/LDH Assay MTT/LDH Assay->Analyze Data End End Analyze Data->End

Caption: Workflow for comparing this compound delivery methods.

References

Inactivation of Leupeptin and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for leupeptin (B1674832). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound inactivation?

A1: this compound can be inactivated through two primary mechanisms:

  • Enzymatic Degradation: Certain enzymes, known as this compound-inactivating enzymes (LIEs), can hydrolyze the peptide bonds of this compound. For instance, a leucine-specific protease has been identified that inactivates this compound by cleaving it between its leucine (B10760876) residues and between leucine and argininal.[1][2][3]

  • Chemical Inactivation: The primary chemical mechanism of inactivation is the racemization of the L-arginal group at the C-terminus to the D-arginal form. The D-arginal form of this compound is completely inactive as a protease inhibitor.[4][5] Oxidation of the aldehyde group can also occur, but if the L-configuration is retained, the resulting carboxylate compound may still possess some inhibitory activity.

Q2: My protease inhibition with this compound is not effective. What are the possible causes?

A2: Several factors could lead to ineffective protease inhibition with this compound:

  • Improper Storage: this compound is sensitive to temperature and moisture. Both the lyophilized powder and stock solutions require specific storage conditions to maintain activity.

  • Solution Instability: this compound has limited stability in aqueous solutions, especially at working concentrations. It is recommended to prepare fresh working solutions or use aliquots stored at -20°C.

  • Incorrect Concentration: The effective working concentration of this compound typically ranges from 10 to 100 µM. Using a concentration that is too low may result in incomplete protease inhibition.

  • Presence of this compound-Inactivating Enzymes (LIEs): Your sample may contain endogenous enzymes that degrade this compound.

  • pH of the Buffer: The stability of this compound can be influenced by the pH of the solution.

  • Repeated Freeze-Thaw Cycles: Aliquoting stock solutions is crucial to avoid repeated freezing and thawing, which can lead to degradation.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining this compound's inhibitory activity. Please refer to the table below for recommended storage conditions.

Data Presentation: this compound Storage and Stability

FormStorage TemperatureDuration of StabilityCitations
Lyophilized Powder +2 to +8°CStable through the expiry date on the label.
-20°CUp to 18 months or 24 months (desiccated).
Aqueous Stock Solution (e.g., 10 mM in water) +2 to +8°CUp to 1 week.
-15 to -25°C or -20°CAt least 6 months (in aliquots).
-20°C1 to 3 months (in aliquots).
-80°CUp to 6 months.
Working Solution (10-100 µM) On iceFor intermittent use over several hours.
Room TemperatureOnly a few hours.

Troubleshooting Guides

Issue: Loss of this compound Activity in Stock Solutions

If you suspect your this compound stock solution has lost its inhibitory activity, follow this troubleshooting guide.

Experimental Protocol: Assessing this compound Stock Solution Activity

This protocol uses a commercially available trypsin activity assay to determine the potency of your this compound stock solution.

Materials:

  • Trypsin (e.g., TPCK-treated)

  • Trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Your this compound stock solution

  • Fresh, high-quality this compound (as a positive control)

  • Spectrophotometer capable of measuring absorbance at 253 nm

Methodology:

  • Prepare Reagents:

    • Prepare a working solution of trypsin in 1 mM HCl.

    • Prepare a substrate solution of BAEE in Tris buffer.

    • Dilute your this compound stock solution and the fresh this compound to a working concentration (e.g., 10 µM) in Tris buffer.

  • Set up the Assay:

    • In a cuvette, mix the Tris buffer, BAEE substrate solution, and your diluted this compound solution (or the fresh this compound for the control).

    • Initiate the reaction by adding the trypsin working solution.

  • Measure Activity:

    • Immediately measure the change in absorbance at 253 nm over time. The rate of increase in absorbance is proportional to trypsin activity.

  • Analyze Results:

    • Compare the inhibition of trypsin activity by your this compound stock to the inhibition by the fresh this compound. A significant decrease in inhibition indicates degradation of your stock solution.

G Troubleshooting Workflow for Ineffective this compound Inhibition start Start: Ineffective Protease Inhibition check_storage Check Storage Conditions of Powder and Stock start->check_storage check_conc Verify Working Concentration start->check_conc check_prep Review Solution Preparation Protocol start->check_prep improper_storage Improper Storage: Degraded this compound check_storage->improper_storage wrong_conc Incorrect Concentration: Adjust and Repeat check_conc->wrong_conc prep_error Preparation Error: Remake Solution check_prep->prep_error test_activity Test this compound Activity (e.g., Trypsin Assay) improper_storage->test_activity wrong_conc->test_activity prep_error->test_activity activity_low Activity is Low test_activity->activity_low activity_ok Activity is High test_activity->activity_ok new_this compound Purchase New this compound activity_low->new_this compound consider_other Consider Other Factors: pH, Sample-Specific Inactivation activity_ok->consider_other

Troubleshooting workflow for ineffective this compound inhibition.

Visualizing this compound's Mechanism and Inactivation

To further aid in understanding, the following diagrams illustrate the mechanism of action of this compound and the pathways of its inactivation.

G Mechanism of this compound Inhibition cluster_protease Protease Active Site serine Serine (or Cysteine) inhibition Inhibition of Proteolytic Activity serine->inhibition This compound This compound (Ac-Leu-Leu-Argininal) aldehyde Aldehyde Group This compound->aldehyde C-terminal aldehyde->serine Forms Covalent Hemiacetal Adduct

This compound inhibits serine and cysteine proteases.

G Pathways of this compound Inactivation active_this compound Active this compound (L-Argininal) inactive_this compound Inactive this compound (D-Argininal) active_this compound->inactive_this compound Racemization (Chemical) hydrolyzed_products Hydrolyzed Products (e.g., Acetyl-leucine, Leucine) active_this compound->hydrolyzed_products Enzymatic Degradation lie This compound-Inactivating Enzyme (LIE) lie->active_this compound Acts on

Primary mechanisms leading to the inactivation of this compound.

References

Technical Support Center: Optimizing Leupeptin for Highly Proteolytic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with tissues known for high proteolytic activity. Proper adjustment of protease inhibitors, such as leupeptin (B1674832), is critical for preserving protein integrity during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the standard working concentration for this compound?

A typical working concentration for this compound is in the range of 1-10 µM (0.5-5 µg/ml).[1] However, for tissues with particularly high proteolytic activity, this concentration may need to be increased, with some protocols suggesting a range of 10-100 µM.[2][3]

Q2: How does this compound work and what proteases does it inhibit?

This compound is a reversible, competitive inhibitor that targets a broad range of proteases.[3] It is an organic compound produced by actinomycetes that inhibits serine, cysteine, and threonine proteases.[1] Specifically, it is effective against trypsin, plasmin, papain, kallikrein, calpain, and cathepsin B. It accomplishes this by covalently binding to the catalytic residues of these enzymes. It does not, however, inhibit α-chymotrypsin or thrombin.

Q3: When should I suspect that the standard this compound concentration is insufficient?

You should suspect insufficient protease inhibition if you observe the following:

  • Low protein yield: Overall protein concentration is lower than expected.

  • Protein degradation: Western blots show multiple lower molecular weight bands for your target protein, suggesting it is being cleaved.

  • Loss of protein activity: If you are performing functional assays, a loss of activity may indicate that your protein of interest has been degraded.

  • Inconsistent results: High variability between replicate extractions can be a sign of uncontrolled proteolysis.

Q4: Can I just add more of a standard protease inhibitor cocktail?

While adding more of a broad-spectrum cocktail is an option, it may not be the most cost-effective or targeted approach. Tissues can have varying levels and types of proteases, and a targeted increase in a specific inhibitor like this compound may be more effective. Commercial cocktails contain a mixture of inhibitors, and indiscriminately increasing the concentration of all of them may interfere with downstream applications.

Troubleshooting Guide: Adjusting this compound Concentration

If you suspect that protein degradation is occurring despite using a standard concentration of this compound, follow this guide to optimize the concentration for your specific tissue.

Step 1: Initial Assessment

Begin by confirming that other aspects of your protein extraction protocol are optimized to minimize degradation. This includes:

  • Temperature: Always keep samples and buffers ice-cold.

  • Speed: Perform the extraction as quickly as possible to minimize the time proteases are active.

  • Buffer Composition: Ensure your lysis buffer has the appropriate pH and salt concentrations for your protein of interest.

Step 2: this compound Titration

If degradation persists, perform a titration experiment to determine the optimal this compound concentration. This involves setting up parallel extractions with increasing concentrations of this compound. A suggested range for this titration is from the standard 10 µM up to 200 µM.

Step 3: Analysis of Results

Analyze the results of your titration experiment. The primary method for this will likely be a Western blot for a protein of interest that is known to be susceptible to degradation.

  • Look for the disappearance of lower molecular weight degradation bands. The optimal concentration of this compound will be the lowest concentration at which these bands are no longer visible.

  • Assess the intensity of the full-length protein band. You should see an increase in the intensity of this band as you increase the this compound concentration, up to a certain point.

Step 4: Implementation

Once you have determined the optimal this compound concentration for your highly proteolytic tissue, use this concentration in all future extractions from that tissue type. Remember that this concentration may need to be re-optimized if you switch to a different tissue.

Data Presentation

This compound Concentration Summary
Concentration Range Context Source
1-10 µM (0.5-5 µg/ml)Suggested concentration for general use.
10-100 µMTypical working concentration range.
2.1 µM - 2 mMConcentration in various commercial protease inhibitor cocktails.

Experimental Protocols

Protocol for Optimizing this compound Concentration

Objective: To determine the optimal concentration of this compound required to prevent protein degradation during extraction from a highly proteolytic tissue.

Materials:

  • Highly proteolytic tissue of interest

  • Ice-cold lysis buffer (e.g., RIPA buffer)

  • This compound stock solution (e.g., 10 mM in water)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against a target protein known to be susceptible to degradation

Methodology:

  • Prepare Lysis Buffers: Prepare at least five aliquots of your lysis buffer. Keep them on ice.

  • Add this compound: Create a concentration gradient by adding different amounts of your this compound stock solution to each aliquot of lysis buffer. For example:

    • Buffer 1: No this compound (Negative Control)

    • Buffer 2: 10 µM this compound

    • Buffer 3: 50 µM this compound

    • Buffer 4: 100 µM this compound

    • Buffer 5: 200 µM this compound

    • Note: It is crucial to add other protease inhibitors (a broad-spectrum cocktail minus this compound) to all samples to inhibit other classes of proteases.

  • Tissue Homogenization: Aliquot your tissue sample equally into five pre-chilled tubes. Add the corresponding lysis buffer to each tube.

  • Lysis: Homogenize the tissues on ice using your standard protocol (e.g., sonication or mechanical homogenization).

  • Incubation: Incubate the lysates on ice for 30 minutes to allow for lysis.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant to fresh, pre-chilled tubes. Determine the protein concentration of each lysate.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding loading buffer and heating.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Probe the membrane with the primary antibody for your target protein.

    • Develop the blot and analyze the results. Look for the reduction or elimination of degradation bands with increasing this compound concentrations.

Visualizations

TroubleshootingWorkflow start Start: Protein Degradation Suspected check_protocol Review Protocol Basics: - Temperature Control (Ice Cold) - Extraction Speed - Buffer pH and Composition start->check_protocol protocol_ok Protocol Optimized? check_protocol->protocol_ok titration_exp Perform this compound Titration Experiment (e.g., 10µM, 50µM, 100µM, 200µM) protocol_ok->titration_exp Yes reoptimize Re-optimize Protocol protocol_ok->reoptimize No analyze_wb Analyze by Western Blot for Degradation Bands and Full-Length Protein titration_exp->analyze_wb optimal_conc Determine Optimal Concentration (Lowest concentration with no degradation) analyze_wb->optimal_conc implement Implement Optimal this compound Concentration in Future Experiments optimal_conc->implement Concentration Found end End: Protein Integrity Preserved implement->end reoptimize->check_protocol

Caption: Troubleshooting workflow for adjusting this compound concentration.

References

Ensuring complete protease inhibition with Leupeptin in lysate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions, and troubleshooting advice to ensure complete and effective protease inhibition using Leupeptin in your experimental lysates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which proteases does it inhibit?

This compound is a naturally derived tripeptide that acts as a reversible, competitive inhibitor of a specific range of proteases.[1][2] It is primarily effective against certain serine and cysteine proteases.[1][3] Its mechanism involves the aldehyde group of this compound forming a covalent bond with the catalytic serine or cysteine residue in the protease active site.[2][4]

Key proteases inhibited by this compound include:

  • Trypsin[5]

  • Plasmin[5]

  • Calpain[6][7]

  • Papain[5]

  • Cathepsin B, H, and L[2][7]

  • Proteinase K[5]

However, this compound is notably ineffective against many other common proteases, such as α-chymotrypsin, pepsin, cathepsin D, elastase, and metalloproteases.[5][6]

Q2: What is the recommended working concentration for this compound?

The effective working concentration of this compound typically ranges from 10 to 100 µM.[3][5][8][9][10] For many standard applications, such as western blotting, a final concentration of 1-10 µg/mL is suggested.[1][11] The optimal concentration can depend on the specific cell or tissue type and the abundance of target proteases.

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage are critical to maintaining this compound's efficacy.

  • Reconstitution: this compound powder is readily soluble in water, DMSO, methanol, and ethanol.[9][12] To prepare a 10 mM stock solution of this compound Hemisulfate (MW ≈ 475.6 g/mol ), dissolve 10 mg in 2.1 mL of sterile water or DMSO.[9]

  • Storage:

    • Powder: Store the lyophilized powder desiccated at -20°C for long-term stability (up to 24 months).[2][7]

    • Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] An aqueous stock is stable for about one week at 2-8°C or for at least 1-6 months at -20°C.[1][10]

    • Working Solution: Diluted, working concentrations of this compound are only stable for a few hours and should be kept on ice during use.[2][10] Always add this compound fresh to your lysis buffer immediately before use.[13][14]

Q4: Is this compound sufficient as a standalone protease inhibitor?

No, in most cases, this compound alone is not sufficient for complete protease inhibition. Because this compound has a specific target range, it will not inhibit other classes of proteases like aspartic, metallo, and some serine proteases that are released during cell lysis. For broad-spectrum protection, it is highly recommended to use this compound as part of a comprehensive protease inhibitor cocktail that includes inhibitors for other protease classes (e.g., PMSF, EDTA, Pepstatin A).[11][13][14]

Quantitative Data

The inhibitory capacity of this compound varies for different proteases, which can be expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

ProteaseInhibition Constant (Ki)IC50 (µg/mL)
Cathepsin B6 nM[6]0.44[2]
Calpain10 nM[6]-
Trypsin3.5 nM[1] - 35 nM[6]2[2]
Plasmin3.4 µM[1][6]8[2]
Kallikrein19 µM[6]75[2]
Papain-0.5[2]

Note: Lower values indicate stronger inhibition. Data is aggregated from multiple sources and experimental conditions may vary.

Troubleshooting Guide

Problem: My protein of interest is still degrading, even with this compound in the lysis buffer.

Protein degradation, often visible as lower molecular weight bands on a Western Blot, can persist despite the addition of this compound.[15] Use this guide to troubleshoot the issue.

G cluster_0 Troubleshooting Protein Degradation start Start: Protein Degradation Observed q1 Is your this compound stock and working solution fresh? start->q1 sol1 Prepare fresh stock solution. Aliquot and store at -20°C. Add fresh to cold buffer before lysis. q1->sol1 No q2 Are other classes of proteases active? (e.g., metallo-, aspartic proteases) q1->q2 Yes sol1->q2 sol2 Use a broad-spectrum protease inhibitor cocktail. (e.g., add EDTA, Pepstatin A, PMSF) q2->sol2 Yes q3 Was the entire lysis procedure performed at low temperature? q2->q3 No sol2->q3 sol3 Keep samples, buffers, and equipment on ice or at 4°C at all times. q3->sol3 No end Resolution: Protein Degradation Minimized q3->end Yes sol3->end

Caption: Troubleshooting workflow for protein degradation.
Detailed Causes and Solutions

  • Cause: this compound Degradation.

    • Problem: this compound's active aldehyde group is susceptible to oxidation. Stock solutions stored improperly or for too long, subjected to multiple freeze-thaw cycles, or working solutions left at room temperature can lose activity.[2][7][10]

    • Solution: Prepare fresh this compound stock solutions regularly. Aliquot stocks into single-use volumes and store them at -20°C for no longer than 1-6 months.[7] Always add the inhibitor to your lysis buffer immediately before starting the extraction and keep the lysate on ice at all times.[13][16]

  • Cause: Incomplete Protease Inhibition Spectrum.

    • Problem: Cell lysates contain a wide variety of proteases. This compound is specific and will not inhibit metalloproteases (which require a chelating agent like EDTA) or aspartic proteases (which are inhibited by Pepstatin A).[14]

    • Solution: Use a comprehensive protease inhibitor cocktail. A common "homemade" cocktail includes this compound, Aprotinin, Pepstatin A, and PMSF (or AEBSF) to cover serine, cysteine, and aspartic proteases. Add EDTA to inhibit metalloproteases, unless it interferes with downstream applications.

  • Cause: Suboptimal Lysis Conditions.

    • Problem: Protease activity is highly temperature-dependent. Performing lysis at room temperature, even for short periods, can lead to significant protein degradation before the inhibitors can act effectively.[13][16]

    • Solution: Ensure every step of the lysis and clarification process is performed at 4°C or on ice.[13] This includes pre-chilling buffers, centrifuges, and tubes. Work quickly and efficiently to minimize the time from cell lysis to sample denaturation or freezing.

Experimental Protocols

Protocol: Assessing Protease Inhibition Efficacy

This protocol uses a Western Blot time-course experiment to visually assess the effectiveness of your protease inhibitor cocktail.

  • Prepare Two Lysis Buffers:

    • Buffer A (Control): Your standard lysis buffer WITHOUT any protease inhibitors.

    • Buffer B (Test): Your standard lysis buffer WITH your complete protease inhibitor cocktail (including this compound).

    • Keep both buffers on ice.

  • Cell Lysis:

    • Harvest a sufficient quantity of cells and divide them into two equal pellets.

    • Lyse one pellet with Buffer A and the other with Buffer B, following your standard protocol but keeping everything on ice.

    • Clarify the lysates by centrifugation at 4°C to remove cellular debris.

  • Time-Course Incubation:

    • Aliquot the supernatant from each lysate (Control and Test) into separate tubes for different time points (e.g., 0, 15, 30, and 60 minutes).

    • Incubate these tubes at room temperature. This will intentionally challenge the stability of the proteins.

    • At each time point, take the corresponding "Control" and "Test" tubes and immediately add 2x Laemmli sample buffer and boil for 5 minutes to stop all enzymatic reactions.

  • Western Blot Analysis:

    • Load equal amounts of protein from each time point onto an SDS-PAGE gel.

    • Perform the Western Blot, probing for a protein known to be susceptible to degradation (e.g., a large protein or one with known cleavage sites).

    • Expected Result: In the "Control" lanes, you should see the band for your protein of interest decrease in intensity over time, with a corresponding increase in lower molecular weight degradation bands. In the "Test" lanes, the band for the intact protein should remain stable across all time points, demonstrating effective inhibition.

G start Start: Prepare Two Lysates lysate_control Lysate A: No Inhibitors start->lysate_control lysate_test Lysate B: With Inhibitors start->lysate_test time_course Incubate Aliquots at Room Temp (0, 15, 30, 60 min) lysate_control->time_course lysate_test->time_course stop_reaction At each time point, add sample buffer & boil time_course->stop_reaction wb Run SDS-PAGE and Western Blot stop_reaction->wb analyze Analyze Protein Stability: Compare Control vs. Test lanes wb->analyze

Caption: Workflow for testing protease inhibitor efficacy.

References

Validation & Comparative

A Comparative Guide to Leupeptin and Aprotinin for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protease inhibition, selecting the appropriate inhibitor is paramount for experimental success. This guide provides a detailed comparison of two widely used serine protease inhibitors: leupeptin (B1674832) and aprotinin (B3435010). We will delve into their mechanisms of action, specificity, and present supporting experimental data to aid in your selection process.

Overview and Mechanism of Action

Both this compound and aprotinin are effective inhibitors of serine proteases, but they differ in their origin, chemical nature, and breadth of activity. This compound is a naturally occurring N-acetylated and C-terminally modified tripeptide aldehyde derived from actinomycetes.[1] It acts as a competitive, reversible inhibitor of a broad spectrum of proteases, including serine, cysteine, and threonine proteases.[1][2][3] Its inhibitory mechanism involves the aldehyde group forming a covalent hemiacetal adduct with the active site serine residue of the protease.[4]

Aprotinin, also known as bovine pancreatic trypsin inhibitor (BPTI), is a small protein consisting of 58 amino acids.[5][6] It is a competitive and reversible inhibitor that specifically targets a range of serine proteases.[7] Aprotinin's mechanism of inhibition relies on its rigid structure, which includes a lysine (B10760008) residue (Lys15) that fits into the specificity pocket of target proteases, effectively blocking substrate access to the active site.[5]

Quantitative Comparison of Inhibitory Potency

The efficacy of an inhibitor is quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher inhibitory potency. The following table summarizes the reported inhibitory activities of this compound and aprotinin against common serine proteases.

InhibitorTarget ProteaseInhibitory Value (Ki)Inhibitory Value (IC50)
This compound Trypsin3.5 nM[1][3]-
Plasmin3.4 µM[8]-
Kallikrein--
Cathepsin B (a cysteine protease)4.1 nM[1][3]4 nM[9]
Calpain (a cysteine protease)72 nM[8]-
SARS-CoV-2 Mpro (a cysteine protease)-127.2 µM[2][4][10]
Aprotinin Trypsin--
Plasmin--
Kallikrein--
Chymotrypsin--
General Serine Proteases-0.06 - 0.80 µM[11]

Note: Direct comparison of Ki and IC50 values should be made with caution as they can be influenced by experimental conditions.

Signaling Pathways and Experimental Workflow

To visualize the inhibitory mechanism and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided.

G cluster_inhibition Mechanism of Serine Protease Inhibition Protease Serine Protease (Active Site) Product Cleaved Product Protease->Product Cleavage InactiveComplex Protease-Inhibitor Complex (Inactive) Protease->InactiveComplex Binding Substrate Substrate Substrate->Protease Inhibitor This compound / Aprotinin Inhibitor->InactiveComplex

Caption: General mechanism of competitive serine protease inhibition.

G cluster_workflow Experimental Workflow for Inhibitor Comparison A Prepare Reagents: - Serine Protease - Substrate (Chromogenic/Fluorogenic) - Inhibitors (this compound, Aprotinin) - Assay Buffer B Dispense protease and inhibitor into microplate wells A->B C Pre-incubate to allow inhibitor-enzyme interaction B->C D Initiate reaction by adding substrate C->D E Monitor absorbance/fluorescence kinetically D->E F Calculate reaction rates and percentage inhibition E->F G Determine IC50 values by plotting dose-response curves F->G

Caption: Workflow for comparing serine protease inhibitors.

Experimental Protocol: Serine Protease Inhibition Assay

This protocol outlines a general method for comparing the inhibitory effects of this compound and aprotinin on a model serine protease, such as trypsin, using a chromogenic substrate.

Materials and Reagents:

  • Serine Protease (e.g., Trypsin)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • This compound

  • Aprotinin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare stock solutions of this compound and aprotinin in DMSO.

    • Prepare a series of dilutions of each inhibitor in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in DMSO and then dilute it to the working concentration in assay buffer.

  • Assay Setup: [12]

    • In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells.

    • For the control wells (no inhibitor), add 20 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

    • Add 160 µL of the serine protease solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the pre-warmed substrate solution to all wells.[12]

    • Immediately place the microplate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.[12]

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition, by fitting the data to a sigmoidal dose-response curve using appropriate software.[12]

Conclusion

Both this compound and aprotinin are valuable tools for inhibiting serine proteases. This compound offers broad-spectrum inhibition across different protease classes, making it suitable for applications where complete protease activity needs to be suppressed, such as in cell lysis buffers.[1] However, its potency against specific serine proteases may be lower compared to more targeted inhibitors. Aprotinin, on the other hand, is a highly specific and potent inhibitor of certain serine proteases like trypsin and plasmin.[5][7] This makes it an excellent choice for applications requiring the selective inhibition of these enzymes. The choice between this compound and aprotinin will ultimately depend on the specific experimental requirements, including the target protease and the desired level of specificity. The provided experimental protocol offers a framework for empirically determining the most effective inhibitor for your research needs.

References

A Head-to-Head Battle of Protease Inhibitors: Leupeptin vs. PMSF

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein research, safeguarding the integrity of isolated proteins is paramount. Proteases, ubiquitous enzymes that degrade proteins, are the ever-present adversaries in this endeavor. To counteract their destructive activity, researchers employ a variety of protease inhibitors. Among the most common are Leupeptin and Phenylmethylsulfonyl Fluoride (PMSF). This guide provides a comprehensive comparison of these two widely used inhibitors, supported by their biochemical properties and a detailed experimental protocol for evaluating their effectiveness.

At a Glance: this compound vs. PMSF

FeatureThis compoundPhenylmethylsulfonyl Fluoride (PMSF)
Mechanism of Action Reversible, competitive inhibitorIrreversible, covalent modification
Target Proteases Serine and Cysteine proteases (e.g., trypsin, plasmin, cathepsin B, papain)[1][2][3][4]Primarily Serine proteases (e.g., trypsin, chymotrypsin, thrombin)[5][6][7]
Inhibition Type Competitive transition state inhibitorSuicide inhibitor[8]
Typical Working Conc. 0.5 - 10 µM (0.24 - 4.76 µg/mL)[2][4]0.1 - 1 mM[7][9]
Solubility Readily soluble in water, methanol, ethanol, acetic acid, DMF, and DMSO[10]Soluble in anhydrous ethanol, isopropanol (B130326), or DMSO; limited solubility and highly unstable in aqueous solutions[9][11]
Stability in Aqueous Sol. Stable for 1 week at 4°C and 1 month at -20°C[2][12]Short half-life (e.g., ~30 minutes at pH 8)[9][11]; must be added fresh to buffers
Toxicity Generally considered to have low toxicity[4][13]Highly toxic and corrosive; should be handled with caution in a fume hood[11][14][15][16]

Delving Deeper: Mechanism of Action

This compound, a natural peptide aldehyde, functions as a reversible, competitive inhibitor. It mimics the transition state of the substrate, binding tightly to the active site of serine and cysteine proteases and thereby blocking their catalytic activity.[1][2]

Leupeptin_Mechanism Active_Protease Active Serine/Cysteine Protease Inhibited_Complex Reversible Enzyme-Inhibitor Complex Active_Protease->Inhibited_Complex Products Degraded Peptides Active_Protease->Products Cleavage This compound This compound (Aldehyde) This compound->Active_Protease Binds to active site Inhibited_Complex->Active_Protease Dissociates Substrate Protein Substrate Substrate->Active_Protease Binds to active site

Caption: Reversible inhibition of proteases by this compound.

In contrast, PMSF is an irreversible inhibitor. It covalently modifies the hydroxyl group of the active site serine residue in serine proteases through a process called sulfonylation.[6] This permanent modification renders the enzyme inactive.

PMSF_Mechanism Active_Serine_Protease Active Serine Protease (with Ser-OH in active site) Inactive_Complex Irreversibly Inactivated Enzyme (Sulfonylated Serine) Active_Serine_Protease->Inactive_Complex PMSF PMSF PMSF->Active_Serine_Protease Covalent reaction

Caption: Irreversible inhibition of serine proteases by PMSF.

Experimental Protocol: A Direct Comparison of this compound and PMSF Efficacy

This protocol outlines a method to directly compare the effectiveness of this compound and PMSF in preventing protein degradation in a cell lysate. The outcome can be assessed qualitatively by Western blotting for a specific protein of interest and quantitatively using a general protease activity assay.

Materials
  • Cell culture of interest (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer without protease inhibitors)

  • This compound stock solution (e.g., 10 mM in water)

  • PMSF stock solution (e.g., 100 mM in isopropanol or ethanol)

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibody against a protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protease activity assay kit (e.g., using a fluorescently labeled casein substrate)

Experimental Workflow

Experimental_Workflow cluster_preparation Sample Preparation cluster_inhibition Inhibitor Treatment cluster_incubation Incubation & Lysis cluster_analysis Analysis Cell_Harvest Harvest and Wash Cells Cell_Lysis Resuspend in Lysis Buffer Cell_Harvest->Cell_Lysis Aliquoting Aliquot Cell Suspension Cell_Lysis->Aliquoting Control No Inhibitor (Control) Aliquoting->Control This compound Add this compound (e.g., 10 µM final conc.) Aliquoting->this compound PMSF Add PMSF (e.g., 1 mM final conc.) Aliquoting->PMSF Incubation Incubate on Ice Control->Incubation This compound->Incubation PMSF->Incubation Centrifugation Centrifuge to Pellet Debris Incubation->Centrifugation Lysate_Collection Collect Supernatant (Lysate) Centrifugation->Lysate_Collection Protein_Quant Protein Quantification Lysate_Collection->Protein_Quant WB Western Blot Analysis Protein_Quant->WB Protease_Assay Protease Activity Assay Protein_Quant->Protease_Assay

Caption: Workflow for comparing this compound and PMSF effectiveness.

Procedure
  • Cell Harvest: Harvest cultured cells and wash them twice with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare the desired lysis buffer without any protease inhibitors. Keep it on ice.

  • Cell Lysis (Initial Step): Resuspend the cell pellet in the cold lysis buffer.

  • Aliquoting: Immediately divide the cell suspension into three pre-chilled microcentrifuge tubes:

    • Tube 1: No inhibitor (Negative Control)

    • Tube 2: Add this compound to a final concentration of 10 µM.

    • Tube 3: Add PMSF to a final concentration of 1 mM. Note: Add PMSF immediately before use due to its instability in aqueous solutions.[9][11]

  • Incubation: Gently mix the contents of each tube and incubate on ice for 30 minutes, with occasional vortexing.

  • Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Lysate Collection: Carefully transfer the supernatant (cell lysate) to fresh, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding loading buffer and heating.

    • Perform SDS-PAGE, transfer to a membrane, and probe with a primary antibody against a protein known to be susceptible to degradation.

    • Incubate with a secondary antibody and detect via chemiluminescence.

    • Compare the band intensity of the target protein across the three conditions. Higher band intensity indicates better protection from degradation.

  • Protease Activity Assay:

    • Follow the manufacturer's protocol for the chosen protease activity assay kit.

    • Use equal amounts of protein from each lysate (Control, this compound, PMSF).

    • Measure the fluorescence or absorbance as an indicator of general protease activity.

    • Lower fluorescence/absorbance indicates more effective protease inhibition.

Data Presentation

Quantitative Comparison of Inhibitor Properties
ParameterThis compoundPMSF
Molecular Weight 475.6 g/mol (hemisulfate salt)174.2 g/mol
Typical Stock Solution 10 mM in H₂O100 mM in isopropanol or ethanol
Working Concentration 0.5 - 10 µM0.1 - 1 mM
Half-life in aqueous solution (pH 7.5, 25°C) Stable~55-60 minutes[9]
Toxicity (LD50, oral, mouse) 1.5 g/kg[10]~200 mg/kg[15]
Expected Experimental Results
TreatmentWestern Blot (Target Protein Band Intensity)Protease Activity Assay (Relative Fluorescence Units)
No Inhibitor (Control) LowHigh
This compound (10 µM) Intermediate to HighLow to Intermediate
PMSF (1 mM) Intermediate to HighLow to Intermediate

Conclusion

Both this compound and PMSF are effective protease inhibitors, but their distinct properties make them suitable for different applications. This compound offers broader specificity, targeting both serine and cysteine proteases, and is less toxic and more stable in aqueous solutions.[1][2][4][10] PMSF is a potent, irreversible inhibitor of serine proteases but is highly toxic and has a short half-life in aqueous buffers, necessitating fresh preparation before each use.[5][9][11][14]

For general protein protection during routine extractions, a cocktail containing multiple inhibitors, including this compound, is often preferred for its broad coverage and lower toxicity. PMSF is a valuable tool when potent and irreversible inhibition of serine proteases is specifically required. The choice between this compound and PMSF, or their use in combination, will ultimately depend on the specific experimental goals, the target protein, and the types of proteases expected in the sample. The provided experimental protocol offers a framework for researchers to empirically determine the most effective inhibitor strategy for their particular system.

References

Validation of Leupeptin's inhibitory activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in proteomics, cell biology, and drug discovery, the integrity of cellular proteins during experimental procedures is paramount. Endogenous proteases, released during cell lysis, can quickly degrade target proteins, compromising experimental outcomes. Leupeptin, a microbial-derived peptide aldehyde, is a widely used inhibitor of a broad spectrum of serine and cysteine proteases. This guide provides a framework for validating the inhibitory activity of this compound in a new experimental setup, comparing its performance against two other common protease inhibitors, Aprotinin and Phenylmethylsulfonyl fluoride (B91410) (PMSF).

Comparative Analysis of Protease Inhibitors

This compound, Aprotinin, and PMSF are mainstays in the researcher's toolkit for preventing proteolysis. However, they differ significantly in their mechanism of action, specificity, and practical application.

InhibitorTarget ProteasesMechanism of ActionReversibilityKey Characteristics
This compound Serine and Cysteine proteases (e.g., Trypsin, Cathepsin B, Calpain)[1][2]Competitive inhibitor; the aldehyde group forms a covalent hemiacetal adduct with the active site serine or cysteine.[1]Reversible[2]Broad specificity, low toxicity.[1] Not cell-permeable.[1]
Aprotinin Serine proteases (e.g., Trypsin, Chymotrypsin, Plasmin, Kallikrein)[3][4][5]Competitive inhibitor; forms a tight, reversible complex with the protease's active site.[4][6]Reversible[3][4][6]High affinity for trypsin, highly stable molecule.[7][6]
PMSF Serine proteases (e.g., Trypsin, Chymotrypsin, Thrombin) and some Cysteine proteases.[8][9][10][11][12][13]Covalently modifies the serine residue in the active site through sulfonation.[11][14][15]Irreversible[8][9][13][14]Highly toxic and has a short half-life in aqueous solutions.[11][16][17] Must be prepared fresh.[16]

Table 1: Comparison of this compound, Aprotinin, and PMSF. This table summarizes the key features of the three protease inhibitors, highlighting their distinct properties.

Quantitative Comparison of Inhibitory Potency

The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value indicates a stronger inhibition. The following table presents a comparison of the Ki values for this compound and Aprotinin against two common proteases. As an irreversible inhibitor, the potency of PMSF is typically measured by its inactivation rate constant, and thus a direct Ki comparison is not applicable.

InhibitorTarget ProteaseInhibitory Constant (Ki)
This compound Trypsin3.5 nM[18]
Cathepsin B4.1 nM[18]
Aprotinin Trypsin0.06 pM - 2.8 x 10⁻¹¹ M[7][19]
Cathepsin BWeakly inhibits or no inhibition
PMSF TrypsinNot applicable (irreversible inhibitor)
Cathepsin BNot a primary inhibitor

Table 2: Inhibitory Potency (Ki) of this compound and Aprotinin. This table provides a quantitative comparison of the inhibitory strength of this compound and Aprotinin against Trypsin and Cathepsin B.

Experimental Protocols

To validate the inhibitory activity of this compound and compare it with other inhibitors, a fluorescence-based in vitro protease inhibition assay can be employed. This protocol is designed to be a general template that can be adapted for specific proteases and substrates.

Principle

This assay utilizes a fluorogenic substrate that is cleaved by the protease of interest, releasing a fluorescent molecule. The rate of the increase in fluorescence is proportional to the protease activity. In the presence of an inhibitor, the rate of substrate cleavage, and thus the fluorescence signal, will be reduced.

Materials
  • Protease of interest (e.g., Trypsin from bovine pancreas)

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂)

  • This compound

  • Aprotinin

  • PMSF (prepare fresh in an appropriate solvent like ethanol (B145695) or isopropanol)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the protease in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Prepare stock solutions of this compound, Aprotinin, and PMSF at various concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Inhibitor solution (or solvent control)

      • Protease solution

    • Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Add the fluorogenic substrate to each well to initiate the reaction.

  • Measurement:

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) at regular intervals (e.g., every 1 minute) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) for each inhibitor.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound, the experimental workflow, and the logic of data analysis.

Leupeptin_Mechanism cluster_protease Serine Protease Active Site Ser195 Ser195 His57 His57 Hemiacetal_Adduct Covalent Hemiacetal Adduct (Inhibited Enzyme) Ser195->Hemiacetal_Adduct Asp102 Asp102 His57->Hemiacetal_Adduct This compound This compound (Ac-Leu-Leu-Arginal) This compound->Ser195 Aldehyde group attacks Serine hydroxyl group

Caption: Mechanism of this compound inhibition on a serine protease.

Experimental_Workflow Start Start Reagent_Prep Prepare Protease, Substrate, and Inhibitor Solutions Start->Reagent_Prep Assay_Setup Set up 96-well plate: Buffer, Inhibitor, Protease Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate for 15 min Assay_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Measurement Measure Fluorescence Kinetically Reaction_Start->Measurement End End Measurement->End Data_Analysis_Logic Input Raw Fluorescence Data Calc_Velocity Calculate Initial Reaction Velocity (V₀) Input->Calc_Velocity Plot_Data Plot V₀ vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC₅₀ Value Plot_Data->Determine_IC50 Compare Compare IC₅₀ values of This compound, Aprotinin, PMSF Determine_IC50->Compare Conclusion Conclude Relative Potency Compare->Conclusion

References

A Researcher's Guide to Leupeptin: Navigating Target Inhibition and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the fields of biochemistry, cell biology, and drug development, protease inhibitors are indispensable tools for preserving protein integrity and dissecting cellular pathways. Leupeptin (B1674832), a microbial-derived tripeptide aldehyde, is a widely utilized inhibitor known for its broad-spectrum activity against serine and cysteine proteases. However, its utility can be compromised by a lack of specificity, leading to off-target effects that can confound experimental results. This guide provides a comprehensive comparison of this compound's activity against its target and non-target enzymes, supported by experimental data and detailed protocols to aid in the judicious use of this inhibitor.

Performance Comparison: this compound's Inhibitory Profile

This compound functions as a reversible, competitive inhibitor, with its aldehyde group forming a covalent hemiacetal adduct with the active site serine or cysteine residues of target proteases.[1] Its efficacy varies significantly across different protease families and individual enzymes. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of common proteases, providing a clear comparison of its on-target and off-target activities.

Enzyme ClassEnzymeOrganism/SourceKiIC50Inhibition Status
Serine Protease TrypsinBovine3.5 nM[2][3], 35 nM[4][5]-Target
PlasminHuman3.4 nM[2][3], 3.4 µM[4][5]-Target
KallikreinPorcine19 µM[4][5]-Target
AcrosinMammalian Spermatozoa5.9 x 10⁻⁸ M-Target
Chymotrypsin---Non-Target [2][3][4][5]
Elastase---Non-Target [4][5]
Cysteine Protease Cathepsin BBovine Spleen4.1 nM[2][3], 6 nM[4][5]-Target
CalpainRecombinant Human10 nM[4][5]-Target
Papain---Target [2][3]
Endoproteinase Lys-C---Target [2][3]
Aspartic Protease Pepsin---Non-Target [4][5]
Renin---Non-Target [4][5]
Threonine Protease Mpro (SARS-CoV-2)--127.2 µM[6]Target

Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH.

Alternatives to this compound for Enhanced Specificity

Given this compound's broad reactivity, researchers may consider more specific inhibitors to minimize off-target effects. For serine proteases, alternatives include Aprotinin, Phenylmethylsulfonyl Fluoride (PMSF), and specific inhibitors targeting individual proteases.[7][8] For cysteine proteases, E-64 and its analogs offer high potency and specificity.[9] The choice of inhibitor should be guided by the specific protease of interest and the experimental context.

Experimental Protocols

Accurate determination of inhibitor potency is crucial for interpreting experimental data. Below are detailed protocols for assessing the inhibitory activity of this compound against two of its common targets: Trypsin (a serine protease) and Cathepsin B (a cysteine protease).

Protocol 1: Determination of Trypsin Inhibition using a Chromogenic Substrate

This protocol outlines a colorimetric assay to measure the inhibition of trypsin activity.

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl2

  • DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of Trypsin: Dissolve 1.25 mg of bovine trypsin in 1 mL of water (pH 3.0, adjusted with HCl).

  • Prepare a stock solution of L-BAPNA: Dissolve 130.47 mg of L-BAPNA in 5 mL of DMSO. Store at -20°C, protected from light.

  • Prepare the working L-BAPNA solution: Dilute the L-BAPNA stock solution 1:50 in 100 mM Tris-HCl buffer (pH 8.2) with 20 mM CaCl2. Prepare this solution fresh.

  • Prepare this compound dilutions: Prepare a series of this compound concentrations in the Tris-HCl buffer.

  • Set up the assay in a 96-well plate:

    • Blank: 500 µL of working L-BAPNA solution and 500 µL of buffer.

    • Control (No Inhibitor): 100 µL of trypsin solution and 400 µL of buffer.

    • Test (Inhibitor): 100 µL of trypsin solution, 100 µL of this compound dilution, and 300 µL of buffer.

  • Pre-incubate: Incubate the plate at 25°C for 5-6 minutes.

  • Initiate the reaction: Add the working L-BAPNA solution to all wells.

  • Measure absorbance: Immediately measure the absorbance at 405 nm in kinetic mode for at least 5 minutes, taking readings every 30 seconds.

  • Calculate the rate of reaction: Determine the initial velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Determine Ki: Plot the reaction velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value.[10][11]

Protocol 2: Fluorometric Assay for Cathepsin B Inhibition

This protocol describes a fluorometric assay to determine the inhibitory activity against Cathepsin B.

Materials:

  • Recombinant Human Cathepsin B

  • This compound

  • Fluorogenic Cathepsin B Substrate (e.g., Ac-RR-AFC)

  • CTSB Reaction Buffer

  • CTSB Reagent (containing a reducing agent like DTT)

  • 96-well black, flat-bottom microplate

  • Fluorometer

Procedure:

  • Prepare the Cathepsin B enzyme solution: Dilute the recombinant Cathepsin B in CTSB Reaction Buffer containing the CTSB Reagent.

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the CTSB Reaction Buffer.

  • Set up the assay in a 96-well plate:

    • Enzyme Control (No Inhibitor): Add the diluted Cathepsin B enzyme solution and CTSB Reaction Buffer.

    • Inhibitor Wells: Add the diluted Cathepsin B enzyme solution and the various dilutions of this compound.

    • Blank (No Enzyme): Add CTSB Reaction Buffer only.

  • Pre-incubate: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Prepare the substrate solution: Dilute the fluorogenic Cathepsin B substrate in the CTSB Reaction Buffer.

  • Initiate the reaction: Add the substrate solution to all wells.

  • Measure fluorescence: Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC-based substrates) in kinetic mode for 30-60 minutes at 37°C.[12]

  • Calculate the rate of reaction: Determine the initial velocity from the linear portion of the fluorescence vs. time plot.

  • Determine IC50 and Ki: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[4][13]

Visualizing this compound's Context: Pathways and Workflows

To better understand the implications of this compound's cross-reactivity, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for inhibitor profiling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Trypsin Trypsin PAR2_inactive PAR2 (Inactive) PAR2_active PAR2 (Active) PAR2_inactive->PAR2_active Activation G_protein G-protein Signaling PAR2_active->G_protein Downstream Downstream Signaling (e.g., MAPK, PI3K) G_protein->Downstream Leupeptin_target This compound (Inhibits Trypsin) Leupeptin_target->Trypsin

Caption: Serine protease signaling via PAR2, a target of this compound.

G Start Start: Protease & Substrate Add_Inhibitor Add Inhibitor (e.g., this compound) at various concentrations Incubate Incubate Add_Inhibitor->Incubate Measure_Activity Measure Protease Activity (e.g., Spectrophotometry, Fluorometry) Incubate->Measure_Activity Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki Measure_Activity->Data_Analysis End End: Inhibitor Profile Data_Analysis->End

Caption: Experimental workflow for protease inhibitor profiling.

By understanding the specific inhibitory profile of this compound and employing rigorous experimental protocols, researchers can more effectively utilize this inhibitor while being mindful of its potential off-target effects, ultimately leading to more reliable and reproducible scientific findings.

References

Synthetic Leupeptin Analogs: A Comparative Guide to Enhanced Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and therapeutic development, protease inhibitors are indispensable tools for preventing protein degradation and studying cellular processes. Leupeptin, a naturally occurring tripeptide aldehyde produced by actinomycetes, has long been a staple inhibitor of a broad spectrum of serine and cysteine proteases. However, the advent of synthetic chemistry has paved the way for the development of this compound analogs, offering significant advantages over their natural counterpart in terms of specificity, potency, and stability. This guide provides an objective comparison of synthetic this compound analogs with natural this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform your research and development endeavors.

Key Advantages of Synthetic this compound Analogs

Synthetic analogs of this compound offer several distinct advantages over the natural compound, primarily stemming from the ability to precisely modify their chemical structure. These advantages include:

  • Enhanced Specificity and Potency: Natural this compound exhibits broad-spectrum activity, which can be a drawback in studies requiring the targeted inhibition of a specific protease. Synthetic analogs can be designed to have a higher affinity and selectivity for particular proteases. For instance, modifications to the peptide sequence and the C-terminal argininal (B8454810) have yielded analogs with significantly increased inhibitory activity against specific enzymes like cathepsin B. One study reported that an acetyl-L-leucyl-L-valyl-L-lysinal analog showed stronger inhibition of cathepsin B (IC50 = 4 nM) than this compound.[1] Another analog, acetyl-L-phenylalanyl-L-valyl-L-argininal, was found to be a potent inhibitor of cathepsin B (IC50 = 0.039 µM), thrombin (IC50 = 1.8 µM), and plasmin (IC50 = 2.2 µM).[1]

  • Improved Stability: Natural peptides are often susceptible to rapid degradation by proteases in biological fluids such as serum.[2] Synthetic analogs can incorporate non-natural amino acids or modified peptide bonds that are resistant to proteolytic cleavage, leading to a longer half-life in experimental systems.[2] This increased stability is crucial for in vivo studies and for applications requiring prolonged protease inhibition.

  • Enhanced Cell Permeability: The cell permeability of natural this compound is limited. Synthetic modifications can be introduced to improve the lipophilicity and reduce the hydrogen bonding potential of the molecule, thereby enhancing its ability to cross cell membranes. This is a critical advantage for targeting intracellular proteases.

  • Consistency and Purity: Synthetic production ensures high purity and batch-to-batch consistency, which is essential for reproducible experimental results. Natural products, on the other hand, can have variability in purity and composition.

  • Ease of Modification: The synthesis process allows for the straightforward incorporation of labels, such as fluorescent tags or biotin, for use in a variety of molecular biology and imaging applications.

Comparative Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of natural this compound and several synthetic analogs against a panel of serine and cysteine proteases. The data clearly demonstrates the potential for synthetic analogs to achieve higher potency and altered selectivity profiles compared to the parent compound.

InhibitorProteaseKi (nM)IC50 (µM)
Natural this compound Trypsin3.5-
Plasmin3400-
Cathepsin B4.1-
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-argininal Trypsin-1.6
Plasmin-10.5
Kallikrein-2.5
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal Trypsin->50
Plasmin->50
Kallikrein-12.0
(Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-ornithinal Trypsin->50
Plaslin->50
Kallikrein-3.5
Acetyl-L-leucyl-L-valyl-L-lysinal Cathepsin B-0.004
Acetyl-L-phenylalanyl-L-valyl-L-argininal Cathepsin B-0.039
Thrombin-1.8
Plasmin-2.2
Ahx–Phe–Leu–Arg–COOH Trypsin2.69 µM-
Ahx–Leu–Leu–Arg–COOH Trypsin8.31 µM-

Experimental Protocols

Spectrophotometric Trypsin Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of a compound against trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2)

  • Calcium Chloride (CaCl2) solution (e.g., 10 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Inhibitor stock solution (Natural this compound or synthetic analog)

  • Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.

    • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 8.2) containing 10 mM CaCl2.

    • Working Trypsin Solution: Dilute the trypsin stock solution in the assay buffer to the desired final concentration (e.g., 10 µg/mL).

    • Working BAPNA Solution: Dilute the BAPNA stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).

    • Inhibitor Solutions: Prepare a serial dilution of the inhibitor (natural this compound or synthetic analog) in the assay buffer.

  • Assay Protocol:

    • Add 50 µL of assay buffer to all wells of a 96-well plate.

    • Add 25 µL of the inhibitor solutions of varying concentrations to the test wells. Add 25 µL of assay buffer to the control wells (no inhibitor).

    • Add 25 µL of the working trypsin solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the working BAPNA solution to all wells.

    • Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathway and Experimental Workflow Visualization

Calpain-Mediated Apoptosis Pathway

This compound and its analogs are known inhibitors of calpains, a family of calcium-dependent cysteine proteases. Dysregulation of calpain activity is implicated in various pathological conditions, including apoptosis (programmed cell death). The following diagram illustrates the central role of calpain in the apoptotic signaling cascade.

Calpain_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_activation Calpain Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition Stimulus ↑ Intracellular Ca²⁺ Calpain_inactive Pro-Calpain (Inactive) Calpain_active Calpain (Active) Calpain_inactive->Calpain_active Ca²⁺ Bid Bid Calpain_active->Bid Cleavage tBid tBid (truncated) Bid->tBid Bax Bax tBid->Bax Activation Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound / Synthetic Analog This compound->Calpain_active

Caption: Calpain-mediated apoptotic signaling pathway.

Experimental Workflow for Comparative Inhibitor Analysis

The following diagram outlines the general workflow for comparing the efficacy of natural this compound and its synthetic analogs.

Inhibitor_Comparison_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Protease Prepare Protease Solution Incubation Incubate Protease with Inhibitors Protease->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Inhibitors Prepare Serial Dilutions of Natural this compound & Analogs Inhibitors->Incubation Incubation->Reaction Measurement Measure Kinetic Activity Reaction->Measurement IC50 Calculate IC₅₀ Values Measurement->IC50 Ki Determine Kᵢ Values Measurement->Ki Comparison Compare Potency & Selectivity IC50->Comparison Ki->Comparison

Caption: Workflow for comparing protease inhibitors.

References

A Comparative Analysis of Commercial Leupeptin Formulations for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the right protease inhibitor is critical for preserving protein integrity during experimental procedures. Leupeptin (B1674832), a potent reversible inhibitor of serine and cysteine proteases, is a widely used component in protease inhibitor cocktails. However, with various commercial formulations available, choosing the most suitable one can be challenging. This guide provides a comparative analysis of different commercial this compound formulations, supported by experimental protocols to empower researchers in making informed decisions.

Understanding this compound and its Formulations

This compound, with the chemical structure N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally derived or synthetically produced tripeptide that effectively inhibits proteases such as trypsin, plasmin, kallikrein, papain, and cathepsins.[1] Its mechanism of action involves the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the serine hydroxyl group in the active site of the target protease.

Commercially, this compound is available in several formulations, primarily differing in their salt form, origin (microbial or synthetic), and purity. The most common salt forms are hemisulfate, trifluoroacetate, and hydrochloride. While all forms are generally considered equally effective when adjusted for molarity, the choice of salt may be influenced by specific experimental conditions. For instance, the hydrochloride salt is sometimes preferred in biological settings due to being potentially less invasive.[2]

Comparative Data of Commercial this compound Formulations

To facilitate a direct comparison, the following table summarizes the specifications of this compound formulations from various suppliers. It is important to note that purity analysis by High-Performance Liquid Chromatography (HPLC) can yield multiple peaks due to the equilibrium of three tautomeric forms of this compound in solution.[2]

SupplierProduct NameFormulationPuritySourceStorage (Lyophilized)
Sigma-Aldrich This compound hemisulfate saltHemisulfate≥85% (HPLC)Synthetic-20°C
Cell Signaling Technology This compound HemisulfateHemisulfate>96.5%Not Specified-20°C, desiccated (stable for 24 months)[3]
Selleck Chemicals This compound HemisulfateHemisulfate97%Not Specified-20°C (3 years)[4]
GoldBio This compound HemisulfateHemisulfateMolecular Biology GradeNot Specified-20°C[1]
MP Biomedicals This compound HemisulfateHemisulfateNot SpecifiedNot SpecifiedNot Specified
MP Biomedicals This compound Trifluoroacetate saltTrifluoroacetateNot SpecifiedNot SpecifiedNot Specified
MP Biomedicals This compound HydrochlorideHydrochlorideNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols for Performance Evaluation

To objectively assess the performance of different this compound formulations, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to determine the purity of a this compound formulation.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound formulation in deionized water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5-95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95-5% B (linear gradient)

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity by dividing the sum of the areas of the main this compound peaks (representing the different tautomers) by the total area of all peaks and multiplying by 100.

Stability Assessment of this compound Solutions

This protocol evaluates the stability of this compound solutions under different storage conditions.

Methodology:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Aliquot the stock solution into separate sterile tubes.

  • Storage Conditions:

    • Store aliquots at 4°C and -20°C.

    • For an accelerated stability study, store an additional set of aliquots at room temperature (approximately 25°C).

  • Time Points for Analysis:

    • Analyze the solutions at time 0 (immediately after preparation) and at subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis:

    • At each time point, determine the purity of the stored solutions using the HPLC protocol described above.

    • Calculate the percentage of degradation over time relative to the initial purity at time 0.

Inhibitory Activity Assay (Trypsin Inhibition)

This protocol measures the inhibitory activity of this compound formulations against the serine protease trypsin.

Methodology:

  • Reagents:

    • Trypsin Solution: Prepare a 1 µM solution of trypsin in 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.

    • Substrate Solution: Prepare a 1 mM solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in a small amount of DMSO and dilute with the assay buffer.

    • This compound Solutions: Prepare a series of dilutions of the this compound formulation to be tested (e.g., ranging from 0.1 nM to 100 µM) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each this compound dilution.

    • Add 160 µL of the assay buffer to each well.

    • Add 10 µL of the trypsin solution to each well, except for the blank wells (add buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each this compound concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no this compound).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing this compound's Role in Cellular Pathways

This compound's inhibitory effects on specific proteases have significant implications for various cellular signaling pathways. Two key pathways where this compound plays a crucial role are the autophagy and apoptosis pathways through its inhibition of lysosomal cathepsins and calpains.

Experimental Workflow for this compound Evaluation

G cluster_0 This compound Formulation cluster_1 Experimental Evaluation cluster_2 Performance Metrics formulation Commercial this compound (Hemisulfate, TFA, HCl) purity Purity Analysis (HPLC) formulation->purity stability Stability Assessment formulation->stability activity Inhibitory Activity Assay (e.g., Trypsin Inhibition) formulation->activity purity_val Purity (%) purity->purity_val stability_data Degradation over Time (%) stability->stability_data ic50 IC50 Value activity->ic50

Caption: Workflow for the comparative evaluation of commercial this compound formulations.

This compound's Inhibition of the Autophagy Pathway

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. This compound inhibits lysosomal proteases like cathepsins, leading to the accumulation of autophagosomes.[5][6]

G cluster_0 Autophagy Pathway cluster_1 Inhibition autophagosome Autophagosome Formation autolysosome Autolysosome autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation This compound This compound This compound->lysosome Inhibits Cathepsins

Caption: this compound inhibits the degradation phase of autophagy by blocking lysosomal proteases.

By providing standardized protocols and summarizing available product information, this guide aims to equip researchers with the necessary tools to select the most appropriate this compound formulation for their specific research needs, ultimately contributing to more reliable and reproducible experimental outcomes.

References

The Synergistic Efficacy of Leupeptin in Protease Inhibitor Cocktails

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the realm of protein research, safeguarding the integrity of target proteins from endogenous proteases is paramount. Leupeptin (B1674832), a reversible competitive inhibitor of serine and cysteine proteases, is a cornerstone of this endeavor. While effective on its own, its true potential is often realized when used in combination with other protease inhibitors. This guide provides a comparative analysis of this compound's efficacy, both individually and as part of a cocktail, supported by experimental data and detailed protocols.

Unveiling the Synergy: A Data-Driven Comparison

While direct head-to-head quantitative comparisons in single studies are not always readily available, a synthesis of data from various sources highlights the enhanced efficacy of using this compound within a cocktail.

Table 1: Efficacy of this compound in Inhibiting Protein Degradation
Inhibitor(s)Target Protein/ProcessEfficacyData Source
This compound (100 µg/ml) Intracellular proteoglycan degradation in rat ovarian granulosa cells~80% inhibition[1]
This compound and Pepstatin A Collagen production in embryonic chick tendon fibroblastsSignificant reduction in collagen synthesis compared to either inhibitor alone (qualitative)[2]
Protease Inhibitor Cocktail (including this compound, Aprotinin, Bestatin, E-64, Pepstatin A) General protein degradation in saliva samplesNo significant difference in protein patterns on 1D SDS-PAGE compared to untreated samples processed immediately on ice, suggesting effective preservation.[3]

Note: The data presented is a synthesis from multiple studies and should be interpreted as a general guide to the comparative efficacy.

The data suggests that while this compound alone provides substantial protection, particularly against specific degradation pathways like that of proteoglycans[1], its combination with other inhibitors offers a broader spectrum of protection. For instance, the combination of this compound and pepstatin A, an aspartic protease inhibitor, demonstrates a synergistic effect in reducing collagen production, an outcome not achieved to the same extent by either inhibitor individually[2].

The Rationale for Combination: Targeting a Diverse Proteolytic Landscape

Cells contain a diverse arsenal (B13267) of proteases, each with distinct mechanisms and substrate specificities. This compound is highly effective against serine proteases like trypsin and cysteine proteases such as papain and cathepsin B. However, it does not inhibit aspartic proteases (like pepsin and cathepsin D) or metalloproteases. This is where the utility of a protease inhibitor cocktail becomes evident. A typical broad-spectrum cocktail complements this compound with other inhibitors to provide more comprehensive protection.

Table 2: Common Components of a Protease Inhibitor Cocktail with this compound
InhibitorTarget Protease ClassTypical Working Concentration
This compound Serine and Cysteine Proteases1-10 µM
Aprotinin Serine Proteases1-2 µg/mL
Pepstatin A Aspartic Proteases1 µM
E-64 Cysteine Proteases1-10 µM
Bestatin Aminopeptidases1-10 µM
AEBSF or PMSF Serine Proteases0.1-1 mM
EDTA Metalloproteases1-5 mM

Experimental Protocols: Methodologies for Assessing Efficacy

To evaluate the efficacy of this compound and its combinations, researchers can employ a variety of experimental techniques. Below are detailed protocols for key assays.

Quantitative Western Blot Analysis of Protein Degradation

This protocol allows for the visualization and quantification of the degradation of a specific protein of interest in the presence and absence of inhibitors.

a. Cell Lysis and Protein Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with either this compound alone or a protease inhibitor cocktail. Prepare a control lysate without any inhibitors.

  • Incubate the lysates on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

b. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Compare the intensity of the protein band in the samples with inhibitors to the control sample to determine the extent of degradation.

Workflow for Quantitative Western Blot Analysis

G Quantitative Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Data Analysis A Cell Culture B Cell Lysis (+/- Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I J Densitometry I->J K Comparison of Band Intensities J->K

Caption: Workflow for assessing protein degradation using quantitative Western blotting.

In Vitro Protein Degradation Assay

This assay provides a controlled environment to assess the direct effect of protease inhibitors on protein degradation.

a. Preparation of Cell Extract and Substrate:

  • Prepare a cell extract known to have high protease activity.

  • Purify a recombinant protein to be used as the substrate.

b. Degradation Reaction:

  • Set up reaction tubes containing the cell extract and the purified protein substrate.

  • Add this compound alone, a protease inhibitor cocktail, or a vehicle control to the respective tubes.

  • Incubate the reactions at 37°C.

  • Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

c. Analysis:

  • Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting for the substrate protein.

  • Quantify the amount of remaining substrate at each time point to determine the rate of degradation.

Caspase-3 Activity Assay (Colorimetric)

This protocol is used to measure the activity of caspase-3, a key executioner in apoptosis, and to assess the effect of protease inhibitors on this process.

a. Cell Lysis:

  • Induce apoptosis in cell cultures (e.g., using staurosporine).

  • Lyse the cells in a specific lysis buffer provided with a commercial caspase-3 assay kit. The lysis buffer is often supplemented with DTT but should omit cysteine protease inhibitors like this compound or E-64 if their effect is being tested.

b. Caspase Assay:

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.

  • To test the effect of inhibitors, pre-incubate the lysate with this compound or a cocktail before adding the substrate.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

c. Data Analysis:

  • The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.

  • Compare the activity in the presence and absence of inhibitors.

Signaling Pathways and this compound's Role

This compound and other protease inhibitors can influence cellular signaling pathways, most notably the apoptosis cascade. Caspases, a family of cysteine proteases, are central to apoptosis. This compound, as a cysteine protease inhibitor, can potentially modulate caspase activity.

Apoptosis Signaling Pathway

G Apoptosis Signaling Cascade cluster_0 Initiation cluster_1 Execution cluster_2 Inhibition A Apoptotic Stimulus B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (e.g., Caspase-3) B->C Activation D Cleavage of Cellular Substrates C->D E Apoptosis D->E F This compound & other Cysteine Protease Inhibitors F->C Inhibition

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Leupeptin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Leupeptin (B1674832), a common protease inhibitor. By offering clear, procedural guidance, we aim to be your trusted resource for chemical handling, empowering you to focus on your groundbreaking research.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various tasks involving this compound. Adherence to these guidelines is crucial to minimize exposure and ensure a safe laboratory environment.

Task Eye Protection Hand Protection Body Protection Respiratory Protection Engineering Controls
Weighing/Aliquoting Powder Safety glasses with side shields or chemical splash goggles[1][2][3]Nitrile or latex gloves (double-gloving recommended)[4]Dedicated lab coat (fully buttoned) or disposable coveralls[1]NIOSH-approved N95 respirator or higherChemical fume hood or ventilated enclosure
Reconstituting/Dissolving Safety glasses with side shields or chemical splash gogglesNitrile or latex glovesLab coatNot generally required if handled in a fume hoodChemical fume hood
Handling Stock/Working Solutions Safety glassesNitrile or latex glovesLab coatNot requiredStandard laboratory ventilation
Cleaning Spills (Solid) Chemical splash gogglesHeavy rubber glovesChemical resistant apron or coverallsNIOSH-approved respirator with dust filterEnsure adequate ventilation
Cleaning Spills (Liquid) Chemical splash gogglesChemical resistant glovesChemical resistant apron or coverallsNot generally required if spill is small and ventilation is adequateEnsure adequate ventilation

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) when handling the container.

  • Store the lyophilized product in a tightly sealed container in a freezer at -20°C.

2. Preparation of Stock Solution (in a Chemical Fume Hood):

  • Don all required PPE for handling powder: safety glasses with side shields, double nitrile gloves, and a lab coat. If a significant amount of powder is being handled, a respirator is recommended.

  • Perform all operations within a certified chemical fume hood to minimize inhalation exposure.

  • Carefully weigh the desired amount of this compound powder onto weigh paper. Avoid creating dust.

  • To reconstitute, add the appropriate solvent (e.g., water, DMSO) to the vial containing the this compound powder.

  • Gently swirl the vial to dissolve the powder.

  • Clearly label the stock solution with the chemical name, concentration, date of preparation, and your initials.

  • A 10 mM aqueous solution of this compound is reported to be stable for a week at 4°C, and for a month at –20°C.

3. Use in Experiments:

  • When diluting the stock solution to working concentrations, wear a lab coat, safety glasses, and nitrile gloves.

  • Handle all solutions containing this compound with care to avoid skin and eye contact.

Visualizing Safety Workflows

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the proper workflow for waste disposal.

PPE_Selection_Workflow This compound Handling: PPE Selection start Start: this compound Handling Task task Identify the task: - Weighing Powder - Preparing Solution - Handling Solution - Spill Cleanup start->task is_powder Is it a powder? task->is_powder is_spill Is it a spill? is_powder->is_spill No weighing_ppe Required PPE: - Goggles - Double Gloves - Lab Coat/Coveralls - Respirator - Fume Hood is_powder->weighing_ppe Yes solution_prep_ppe Required PPE: - Safety Glasses - Gloves - Lab Coat - Fume Hood is_spill->solution_prep_ppe No, preparing solution spill_ppe Required PPE: - Goggles - Heavy Gloves - Apron/Coveralls - Respirator (if powder) is_spill->spill_ppe Yes end Proceed with Task Safely weighing_ppe->end handling_solution_ppe Required PPE: - Safety Glasses - Gloves - Lab Coat solution_prep_ppe->handling_solution_ppe Solution prepared handling_solution_ppe->end spill_ppe->end

Caption: PPE selection workflow for handling this compound.

Leupeptin_Disposal_Workflow This compound Waste Disposal Workflow start Start: this compound Waste Generated waste_type Identify Waste Type: - Unused this compound - Contaminated Labware - Liquid Waste start->waste_type is_solid Solid Waste? waste_type->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_disposal Dispose in a designated, sealed hazardous waste container. is_solid->solid_disposal Yes (Unused powder) liquid_disposal Collect in a labeled hazardous liquid waste container. Do not pour down the drain. is_liquid->liquid_disposal Yes contaminated_labware Dispose of disposables in a hazardous waste container. Decontaminate non-disposables. is_liquid->contaminated_labware No (Contaminated labware) end Follow Institutional and Local Regulations for Final Disposal solid_disposal->end liquid_disposal->end contaminated_labware->end

Caption: Proper disposal workflow for this compound waste.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a clearly labeled hazardous waste container for proper disposal by your institution's environmental health and safety department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.